molecular formula C7H7BBrClO2 B1519916 6-Bromo-2-chloro-3-methylphenylboronic acid CAS No. 957120-28-4

6-Bromo-2-chloro-3-methylphenylboronic acid

Cat. No.: B1519916
CAS No.: 957120-28-4
M. Wt: 249.3 g/mol
InChI Key: PULIDPRGYYCQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-3-methylphenylboronic acid ( 957120-28-4) is an organoboron compound with the molecular formula C 7 H 7 BBrClO 2 and a molecular weight of 249.30 g·mol -1 . This solid compound serves as a versatile synthetic building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal in constructing biaryl scaffolds found in many pharmaceutical ingredients and advanced materials. Its distinct substitution pattern, featuring bromo and chloro groups with differing reactivity, allows for selective functionalization, making it a valuable intermediate for medicinal chemistry research in developing new active molecules. Researchers value this boronic acid for exploring structure-activity relationships and synthesizing complex chemical entities. For Research Use Only. Not for diagnostic, therapeutic, or consumer use. Handle with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

IUPAC Name

(6-bromo-2-chloro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULIDPRGYYCQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656985
Record name (6-Bromo-2-chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-28-4
Record name (6-Bromo-2-chloro-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-2-chloro-3-methylphenylboronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-3-methylphenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in modern medicinal chemistry and materials science. Recognizing the absence of a single, detailed public-domain protocol, this document outlines a robust, multi-step synthetic pathway, beginning with the commercially available starting material, 2-chloro-3-methylphenol. Each step is elucidated with detailed experimental procedures, mechanistic insights, and justifications for the chosen reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible route to this valuable compound.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in contemporary organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and high functional group tolerance make them ideal intermediates for the construction of complex molecular architectures, particularly in the pharmaceutical industry for the development of novel therapeutic agents. The title compound, this compound, with its specific substitution pattern, offers a versatile scaffold for further functionalization, enabling the exploration of new chemical space in drug discovery and the design of advanced organic materials.

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis of the target molecule suggests a pathway originating from a simpler, commercially available precursor. The boronic acid functionality can be installed in the final step via a palladium-catalyzed Miyaura borylation of a corresponding aryl halide.[1][3] This leads back to the key intermediate, 2-bromo-6-chloro-3-methylphenol. This intermediate can be synthesized from 2-chloro-3-methylphenol through a regioselective bromination. This strategic approach minimizes step count and utilizes well-established, high-yielding transformations.

dot graph TD { rankdir=RL; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Retrosynthetic pathway for the target compound.", fontname="Arial", fontsize=9]

Synthetic Pathway and Experimental Protocols

The proposed forward synthesis involves two key transformations:

  • Step 1: Regioselective Bromination of 2-Chloro-3-methylphenol

  • Step 2: Palladium-Catalyzed Miyaura Borylation

dot graph LR { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Forward synthesis workflow.", fontname="Arial", fontsize=9]

Step 1: Regioselective Bromination of 2-Chloro-3-methylphenol

Causality of Experimental Choices: The hydroxyl and methyl groups of the starting material are both ortho-, para-directing activators for electrophilic aromatic substitution. The chloro group is a deactivating ortho-, para-director. To achieve the desired regioselectivity, with bromine addition ortho to the hydroxyl group and meta to the chloro group, a carefully chosen brominating agent and reaction conditions are necessary. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is an effective and mild brominating agent for phenols, often favoring bromination at the less sterically hindered ortho position.[4]

Experimental Protocol:

  • To a solution of 2-chloro-3-methylphenol (1.0 eq) in acetonitrile (10 mL per 1 g of phenol) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-chloro-3-methylphenol.

ParameterValue/ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective for activated rings.
Solvent AcetonitrilePolar aprotic, facilitates the reaction.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side products.
Stoichiometry Slight excess of NBSEnsures complete consumption of starting material.
Step 2: Palladium-Catalyzed Miyaura Borylation

Causality of Experimental Choices: The Miyaura borylation is a robust and widely used method for the synthesis of arylboronic esters from aryl halides.[1][2][3] The reaction is catalyzed by a palladium complex, with Pd(dppf)Cl2 being a common and effective choice. Bis(pinacolato)diboron (B2pin2) serves as the boron source, and a weak base like potassium acetate (KOAc) is crucial for the transmetalation step in the catalytic cycle.[3] Dioxane is a suitable high-boiling point solvent for this transformation. The resulting pinacol ester is then hydrolyzed to the desired boronic acid.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-6-chloro-3-methylphenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (0.03 eq).

  • Add anhydrous dioxane (15 mL per 1 g of aryl halide).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude pinacol ester can be purified by column chromatography or taken directly to the next step.

  • For hydrolysis, dissolve the crude ester in a 10:1 mixture of acetone and water. Add an excess of sodium periodate and stir at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

ParameterValue/ConditionRationale
Catalyst Pd(dppf)Cl2Efficient for cross-coupling of aryl halides.
Boron Source Bis(pinacolato)diboron (B2pin2)Stable and effective borylating agent.
Base Potassium Acetate (KOAc)Promotes the transmetalation step.
Solvent DioxaneHigh-boiling and suitable for palladium catalysis.
Temperature 80-90 °CProvides sufficient energy for catalytic turnover.

Mechanistic Insights: The Miyaura Borylation Catalytic Cycle

The catalytic cycle of the Miyaura borylation is a well-established process involving several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, activated by the base, transmetalates with the Pd(II) complex, replacing the halide with a boryl group.

  • Reductive Elimination: The aryl and boryl groups on the palladium center undergo reductive elimination to form the arylboronic ester product and regenerate the Pd(0) catalyst, thus completing the cycle.

G

Safety and Handling

  • 2-Chloro-3-methylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Bromosuccinimide: Irritant and moisture-sensitive. Avoid inhalation of dust.

  • Palladium Catalysts: Handle in a fume hood.

  • Solvents: Acetonitrile and dioxane are flammable and toxic. Use in a well-ventilated area or fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging established and reliable organic transformations, this protocol offers a reproducible and scalable method for obtaining this valuable synthetic intermediate. The mechanistic explanations and detailed experimental conditions are intended to empower researchers to successfully implement and adapt this synthesis for their specific research and development needs.

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid (CAS 957120-28-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

6-Bromo-2-chloro-3-methylphenylboronic acid is a highly functionalized arylboronic acid that has emerged as a strategic building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The specific arrangement of its substituents—a bromo group, a chloro group, and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and application, with a focus on providing field-proven insights for researchers engaged in the development of novel therapeutics. The compound is notably a key intermediate in the synthesis of potent MEK inhibitors, such as 6-(4-bromo-2-chlorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid.[1][2][3][4][5]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 957120-28-4[6][7][8]
Molecular Formula C₇H₇BBrClO₂[6]
Molecular Weight 249.30 g/mol [6]
Appearance White to off-white solid
Boiling Point 382.5 °C at 760 mmHg (Predicted)[6]
Density 1.69 g/cm³ (Predicted)[6]
Storage Sealed in dry, 2-8°C

Synthesis of this compound: A Proposed Protocol

The logical starting material for this synthesis is 1,4-dibromo-2-chloro-3-methylbenzene . The key strategic decision is to exploit the differential reactivity of the bromine atoms. The bromine at position 4 is more sterically accessible and electronically differentiated from the bromine at position 1, which is ortho to a chloro group and flanked by a methyl group. This difference can be leveraged for selective lithium-halogen exchange at low temperatures.

Proposed Synthetic Workflow

Synthesis_Workflow A Start: 1,4-Dibromo-2-chloro-3-methylbenzene B Lithium-Halogen Exchange - n-BuLi, THF - -78 °C A->B C Intermediate: (4-Bromo-2-chloro-3-methylphenyl)lithium B->C D Borylation - Triisopropyl borate - -78 °C C->D E Intermediate: Boronate Ester D->E F Aqueous Workup / Hydrolysis - Acidic water (e.g., HCl aq.) E->F G Product: This compound F->G

Caption: Proposed synthesis of the title compound via lithium-halogen exchange and borylation.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,4-dibromo-2-chloro-3-methylbenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.

  • Quenching and Hydrolysis: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M aqueous HCl (3.0 equiv). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography to yield the final product.

Characterization and Quality Control

Verifying the identity and purity of the synthesized boronic acid is paramount. The following are predicted spectroscopic data. In a laboratory setting, these would be confirmed by experimental analysis.

Predicted Spectroscopic Data
Technique Predicted Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃, 400 MHz)~7.45 (d, 1H, Ar-H), ~7.20 (d, 1H, Ar-H), ~2.40 (s, 3H, CH₃), ~5.5-6.5 (br s, 2H, B(OH)₂)
¹³C NMR (CDCl₃, 101 MHz)~141.0 (C-Br), ~138.0 (C-Cl), ~134.0 (Ar-CH), ~132.0 (C-B), ~128.0 (Ar-CH), ~125.0 (C-CH₃), ~20.0 (CH₃)

Note: The boronic acid protons (B(OH)₂) often appear as a broad singlet and can exchange with D₂O. The exact chemical shifts of the aromatic protons will be influenced by the solvent and concentration.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophile in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The presence of two ortho substituents (chloro and methyl) relative to the boronic acid group introduces significant steric hindrance, which can impede the transmetalation step of the catalytic cycle. Therefore, the choice of catalyst, ligand, and base is critical for achieving high yields.

Mechanistic Considerations for a Sterically Hindered Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate like this compound, the transmetalation step is often rate-limiting.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-Ar OxAdd->Transmetal Transmetalation (ArB(OH)2, Base) Transmetal->Pd0 Reductive Elimination Product R-Ar (Coupled Product) Transmetal->Product

References

6-Bromo-2-chloro-3-methylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid: Properties and Applications in Synthesis

Abstract

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its trifunctionalized aromatic ring makes it a valuable intermediate for constructing complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide details the physicochemical properties of this compound, explores its primary application in palladium-catalyzed cross-coupling reactions, provides a validated experimental protocol for its use in Suzuki-Miyaura coupling, and discusses its significance in the context of drug discovery.

Core Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. The strategic placement of bromo, chloro, and methyl groups on the phenylboronic acid scaffold provides a unique combination of steric and electronic properties, enabling chemists to introduce a highly substituted aryl moiety into a target molecule with precision. Its key properties are summarized below.

PropertyDataReference
Molecular Formula C₇H₇BBrClO₂[1][2]
Molecular Weight 249.3 g/mol [1][2]
CAS Number 957120-28-4[1][3]
Density 1.69 g/cm³[1]
Boiling Point 382.5°C at 760 mmHg[1]
Flash Point 185.1°C[1]
SMILES B(C1=C(C=CC(=C1Cl)C)Br)(O)O[2]
InChIKey CRIAEOOHQOVEDR-UHFFFAOYSA-N[4]
Storage Conditions Sealed in dry, 2-8°C[2]

The Role in Modern Organic Synthesis: Suzuki-Miyaura Coupling

Boronic acids are foundational reagents in synthetic chemistry due to their stability, low toxicity, and versatile reactivity, particularly in the formation of carbon-carbon bonds.[5][6] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern synthesis, an achievement recognized with the 2010 Nobel Prize in Chemistry.[5]

This compound is specifically designed for such transformations. The boronic acid group (-B(OH)₂) is the reactive site for transmetalation in the palladium catalytic cycle. The substituents on the aromatic ring serve several purposes:

  • Orthogonal Reactivity : The presence of both a bromine and a chlorine atom offers the potential for sequential, site-selective cross-coupling reactions, as aryl bromides are generally more reactive than aryl chlorides in oxidative addition to palladium(0) catalysts.[7]

  • Steric Influence : The methyl and chloro groups ortho to the boronic acid create significant steric hindrance. This can be exploited to control atropisomerism or to direct the conformation of the resulting biaryl product, a critical consideration in designing molecules that fit into specific protein binding pockets.

  • Modulation of Electronics : The electron-withdrawing nature of the halogen atoms influences the electronic properties of the aromatic ring, which can affect both the kinetics of the coupling reaction and the properties of the final product.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for coupling this compound with a generic aryl bromide (Ar-Br).

Objective: To synthesize a substituted biaryl compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equivalents)[8]

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

    • Causality: The excess of boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[5][8]

  • Solvent Addition and Degassing: Add the solvent mixture (e.g., a 4:1 mixture of Toluene and Water). Degas the reaction mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.

    • Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, thereby halting the reaction.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100°C) under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Causality: This step separates the desired organic product from the inorganic salts (base, boronic acid byproducts) which are soluble in the aqueous phase.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel.

    • Causality: The brine wash removes residual water from the organic phase. Column chromatography separates the target biaryl product from unreacted starting materials, catalyst residues, and other side products.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Add Solvent & Degas (Remove O₂ with N₂/Ar) A->B Inert Atmosphere C 3. Heat to Reflux (80-100°C) B->C D 4. Monitor Progress (TLC) C->D E 5. Quench & Extract (Add H₂O, Extract with EtOAc) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Column Chromatography (Purify on Silica Gel) G->H I Final Product H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The synthesis of novel, complex organic molecules is the engine of modern drug discovery.[9] Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores themselves.[6] The proteasome inhibitor Bortezomib (Velcade), a boronic acid-containing drug, revolutionized the treatment of multiple myeloma and demonstrated the therapeutic potential of this functional group.[10][11]

Building blocks like this compound are instrumental in this field for several reasons:

  • Access to Novel Chemical Space: It allows medicinal chemists to rapidly generate libraries of highly substituted biaryl compounds. The biaryl motif is a common feature in many approved drugs, often serving as a rigid scaffold to orient other functional groups for optimal interaction with biological targets.

  • Structure-Activity Relationship (SAR) Studies: By coupling this boronic acid with various aryl and heteroaryl halides, chemists can systematically probe the SAR of a lead compound. The unique substitution pattern of this reagent helps to explore how steric bulk and electronic modifications in a specific region of a molecule impact its biological activity.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C) to prevent degradation.[2]

Conclusion

This compound is a highly functionalized and valuable reagent for organic synthesis. Its defined molecular formula (C₇H₇BBrClO₂) and molecular weight (249.3 g/mol ) are fundamental to its use in stoichiometric calculations for reactions like the Suzuki-Miyaura coupling.[1][2] The compound's utility is derived from its unique substitution pattern, which provides chemists with a powerful tool for creating sterically hindered and electronically tuned biaryl structures, making it a significant asset in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2-chloro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions. The utility of this reagent in drug discovery and development pipelines is intrinsically linked to its physicochemical properties, most notably its solubility and stability. This guide provides a comprehensive overview of the core principles governing the solubility and stability of this compound, grounded in the broader context of arylboronic acid chemistry. Rather than presenting pre-existing data for this specific molecule, this document serves as a practical framework, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters in their own laboratories. Adherence to the methodologies outlined herein will ensure the generation of robust and reliable data, facilitating informed decision-making in synthetic route optimization, formulation development, and process scale-up.

Introduction: The Pivotal Role of Solubility and Stability in the Application of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern synthetic chemistry. Their value, however, is not solely defined by their reactivity. The practical application of any chemical entity, including this compound, is profoundly influenced by its solubility and stability.

  • Solubility dictates the choice of reaction solvents, influences dissolution rates, and is a critical factor in purification and formulation. In the context of drug development, poor solubility can be a major impediment to bioavailability.[1][2]

  • Stability impacts the shelf-life of the reagent, the reproducibility of synthetic protocols, and the impurity profile of the final product. Arylboronic acids are known to be susceptible to various degradation pathways, which can be exacerbated by specific reaction conditions or improper storage.[3]

This guide will delve into the theoretical underpinnings and practical considerations for both of these properties as they pertain to this compound.

Understanding the Physicochemical Landscape of this compound

2.1. Structural Features and Their Implications

The structure of this compound (C7H7BBrClO2)[4] presents several key features that will influence its solubility and stability:

  • Aryl Ring: The benzene ring provides a hydrophobic core, suggesting that solubility in nonpolar organic solvents is likely.

  • Boronic Acid Moiety (-B(OH)2): This functional group is polar and capable of hydrogen bonding, imparting some degree of solubility in polar solvents, particularly those that can interact with the hydroxyl groups. Boronic acids are Lewis acids and can form reversible covalent complexes with diols, a property that can be exploited to modify solubility and stability.[5]

  • Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and can influence crystal packing, which in turn affects solubility. These electron-withdrawing groups can also impact the electronic properties of the aryl ring, potentially influencing the stability of the carbon-boron bond.[6][7]

  • Methyl Group: This small alkyl group adds to the lipophilicity of the molecule.

Based on these features, a mixed solubility profile is anticipated. The compound will likely exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.

2.2. General Solubility Profile of Arylboronic Acids

Arylboronic acids are generally solids with high melting points.[5] They are often soluble in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), and may also be soluble in alcohols like methanol and ethanol. Their solubility in nonpolar solvents like hexanes is typically low.

A Practical Guide to Determining Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask (SSF) method .[8][9] This method involves generating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solute.

3.1. Equilibrium Solubility Determination: The Shake-Flask Method

This protocol provides a robust framework for determining the solubility of this compound in various solvents.

Experimental Protocol: Shake-Flask Solubility Assay [8][9][10]

  • Preparation:

    • Accurately weigh an excess amount of solid this compound into a suitable vial (e.g., a glass scintillation vial). The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Add a precise volume of the desired solvent to the vial. Solvents for initial screening could include water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8), methanol, ethanol, acetonitrile, THF, and dichloromethane.[9]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Common methods include:

      • Centrifugation: Spin the vials at a high speed to pellet the solid.

      • Filtration: Use a syringe filter with a compatible membrane (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to separate the solid.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method for quantifying organic molecules.[2][11]

      • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity.[10]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or µg/mL, taking into account the dilution factor.

Table 1: Example Data Table for Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25
PBS (pH 7.4)25
Methanol25
Acetonitrile25
Tetrahydrofuran25
Dichloromethane25

This table is a template for recording experimental results.

3.2. Visualizing the Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid prep2 Add solvent prep1->prep2 equil1 Seal and agitate prep2->equil1 equil2 Incubate (24-72h) equil1->equil2 sep1 Centrifuge or Filter equil2->sep1 quant1 Aliquot supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC/LC-MS quant2->quant3 result Solubility Data quant3->result Calculate Solubility G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start: Compound Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation (H2O2) start->oxid thermal Thermal Stress start->thermal photo Photostability start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms result Stability Profile lcms->result Characterize Degradants

References

1H NMR and 13C NMR data for 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-2-chloro-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized building block, pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the precise installation of a substituted aryl moiety.[1][2][3] A thorough structural characterization is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical predictions with practical, field-proven experimental protocols. We will delve into the rationale behind spectral characteristics, outline robust methodologies for data acquisition, and present a systematic approach to spectral assignment using one- and two-dimensional NMR techniques.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role in drug discovery and development.[4][5] The title compound, with its unique substitution pattern of bromine, chlorine, and methyl groups, offers medicinal chemists a strategic tool to explore structure-activity relationships (SAR) by introducing a sterically and electronically distinct phenyl group into a target molecule.[6][7] Understanding its precise structure through NMR is the first step in unlocking its synthetic potential.

Theoretical NMR Analysis: Predicting the Spectrum

Due to the absence of a publicly available, fully assigned NMR spectrum for this compound, we will predict the ¹H and ¹³C NMR spectra based on established principles of substituent chemical shift (SCS) effects.[8][9][10] The chemical shift of a nucleus in a benzene ring is profoundly influenced by the electronic nature (electron-donating or -withdrawing) and magnetic anisotropy of the substituents.

Substituent Effects on the Aromatic Ring:

  • -B(OH)₂ (Boronic acid): A weak deactivating group, it is electron-withdrawing through its empty p-orbital.

  • -Cl (Chloro): Inductively electron-withdrawing but electron-donating via resonance. The inductive effect typically dominates, leading to a net deactivating character.

  • -Br (Bromo): Similar to chloro, it is an inductively withdrawing and resonance-donating group.

  • -CH₃ (Methyl): A weak electron-donating group through hyperconjugation.

These combined effects result in a unique electronic environment for each proton and carbon atom in the molecule.

Predicted ¹H NMR Spectrum

The molecule has three distinct types of protons: two aromatic protons, a methyl group, and the acidic protons of the boronic acid group.

  • Aromatic Protons (H-4, H-5): These two protons are adjacent and will appear as an AX spin system, resulting in two doublets. H-5 is ortho to the bromine atom and meta to the chloro and methyl groups. H-4 is ortho to the methyl group and meta to the bromine and chloro groups. We predict H-5 to be further downfield due to the deshielding effect of the adjacent bromine. The coupling constant (³JHH) between them should be in the typical range for ortho-aromatic protons, around 8-9 Hz.

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and will appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and their chemical shift is highly dependent on the solvent, concentration, and water content. They often appear as a broad singlet and may exchange with residual water or deuterated solvent hydroxyls (e.g., in D₂O or Methanol-d₄), sometimes becoming unobservable.[11]

Predicted ¹³C NMR Spectrum

The molecule has seven unique carbon environments. Predicting their shifts involves summing the SCS contributions of all substituents for each carbon.[12][13]

  • C1 (ipso-B(OH)₂): The carbon directly attached to boron. Its signal can be broad due to quadrupolar relaxation of the boron nucleus and may sometimes be difficult to observe.[14] Its chemical shift is expected to be in the 130-135 ppm range.

  • C2 (ipso-Cl): Deshielded by the electronegative chlorine atom.

  • C3 (ipso-CH₃): Influenced by the methyl substituent.

  • C4 & C5 (Protonated Carbons): Their shifts will be in the standard aromatic region (120-140 ppm).

  • C6 (ipso-Br): The carbon attached to bromine will be shifted upfield relative to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect".

Summary of Predicted NMR Data
Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
H-4~7.35Doublet (d)1H~132
H-5~7.55Doublet (d)1H~135
-CH₃~2.40Singlet (s)3H~20
-B(OH)₂Variable (broad)Singlet (s, br)2H-
C1---~131 (may be broad)
C2---~138
C3---~139
C6---~120

Note: These are estimated values. Actual experimental values may vary.

Experimental Design: A Self-Validating Protocol

Acquiring high-quality, unambiguous NMR data requires a carefully planned experimental approach. The primary challenge with boronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers, which results in complex or uninterpretable spectra.[11] The following protocol is designed to mitigate this issue and ensure data integrity.

Sample Preparation and Solvent Selection
  • Causality: The choice of solvent is critical. While CDCl₃ is common, it can promote boroxine formation. Protic solvents or strong hydrogen bond acceptors are superior for this class of compounds.

  • Protocol:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a suitable deuterated solvent. Recommended solvents: DMSO-d₆ or Methanol-d₄. These solvents effectively break up the boroxine trimers by forming adducts with the boronic acid, leading to sharp, well-resolved spectra.[11]

    • Vortex the sample until the solid is completely dissolved. A brief sonication may be used if necessary.

NMR Data Acquisition Workflow

The following workflow outlines the sequence of experiments for complete structural characterization. This multi-step process ensures each piece of data validates the others.

G cluster_prep Preparation cluster_1D 1D NMR cluster_2D 2D NMR for Assignment cluster_analysis Analysis Prep Sample Preparation (10-15 mg in DMSO-d6) H1 ¹H NMR (Quantitative Setup) Prep->H1 Initial Survey C13 ¹³C{¹H} NMR (Proton Decoupled) H1->C13 Define Spectral Width COSY ¹H-¹H COSY (Proton Connectivity) C13->COSY Proceed if 1D is clean HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Confirm Spin Systems HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assign Quaternary Carbons Analysis Structure Elucidation & Verification HMBC->Analysis Synthesize All Data

Caption: Experimental workflow for NMR analysis.

Recommended NMR Spectrometer Parameters

For optimal results on a standard 400 or 500 MHz spectrometer:

  • ¹H NMR:

    • Pulse Angle: 30-45° (for faster acquisition).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30 or similar with proton decoupling.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on concentration.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (gCOSY, hsqcedetgpsp, hmbcgplpndqf).[15]

    • Adjust spectral widths to encompass all relevant signals.

    • For HMBC, optimize the long-range coupling delay for an expected J-coupling of 8 Hz to observe 2- and 3-bond correlations.[15][16]

Spectral Interpretation and Definitive Assignment

A systematic analysis of the acquired spectra will lead to the unambiguous assignment of all proton and carbon signals.

  • ¹H Spectrum Analysis: Identify the two aromatic doublets, the methyl singlet, and the solvent peak (DMSO-d₆ at ~2.50 ppm). Integrate the signals to confirm the 1:1:3 proton ratio.

  • ¹H-¹H COSY Analysis: A cross-peak between the two aromatic doublets will definitively prove their ortho relationship (H-4 coupling to H-5).

  • ¹H-¹³C HSQC Analysis: This experiment is the cornerstone of assignment.[16][17] It will show direct, one-bond correlations:

    • The downfield aromatic proton signal will correlate to its attached carbon (H-5 to C-5).

    • The upfield aromatic proton signal will correlate to its attached carbon (H-4 to C-4).

    • The methyl proton singlet will correlate to the methyl carbon.

  • ¹H-¹³C HMBC Analysis: The HMBC spectrum reveals multi-bond correlations (typically 2 or 3 bonds), which is essential for assigning the non-protonated (quaternary) carbons.[15][18]

G H_Me H(Me) C2 H_Me->C2 C3 H_Me->C3 C4 H_Me->C4 H4 H4 H4->C2 C6 H4->C6 C5 H4->C5 H5 H5 H5->C3 C1 H5->C1

Caption: Key expected HMBC correlations for assignment.

  • From Methyl Protons: Expect correlations to C-2, C-3, and C-4.

  • From H-4: Expect correlations to the quaternary carbons C-2 and C-6, and the protonated carbon C-5.

  • From H-5: Expect correlations to the quaternary carbons C-1 and C-3.

By systematically mapping these connections, every carbon atom in the molecule can be assigned with high confidence.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions with a robust, self-validating experimental protocol, researchers can ensure the structural integrity of this valuable synthetic building block. The methodologies described, particularly the use of 2D NMR for unambiguous assignment and appropriate solvent selection to overcome analytical challenges, are broadly applicable to the characterization of other complex arylboronic acids, thereby empowering scientists in their pursuit of novel therapeutics and materials.

References

A Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a boronic acid moiety and two different halogen atoms (bromine and chlorine) on a methylated phenyl ring, makes it a highly versatile building block for the synthesis of complex organic molecules. The boronic acid group serves as a key functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide range of substrates.[1][2] The differential reactivity of the bromine and chlorine atoms can also be exploited for sequential, site-selective modifications, further enhancing its synthetic utility. This guide provides an in-depth overview of the commercial availability, a representative synthesis protocol, and the primary applications of this compound, with a focus on its role in drug discovery and development.

Chemical Properties and Identification

PropertyValueSource
CAS Number 957120-28-4[3][4][5]
Molecular Formula C7H7BBrClO2[3][4]
Molecular Weight 249.3 g/mol [3]
Boiling Point 382.5°C at 760 mmHg[3]
Density 1.69 g/cm³[3]
Flash Point 185.1°C[3]

Commercial Availability

This compound is commercially available from a number of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97-99%. When sourcing this reagent, it is crucial to consider the purity, available quantities, and the supplier's quality control measures to ensure reproducibility in synthetic protocols.

SupplierPurityAvailable Quantities
Career Henan Chemical Co.97%-99%Custom
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.>95%Gram to Kilogram
Shanghai Yolne Chemical Co., Ltd.>97%Gram to Kilogram
Shandong Xiya Chemical Co., Ltd.>98%Gram to Kilogram
Suzhou Future Chemical Technology Co., Ltd.>97%Gram to Kilogram

This table is a representative sample of suppliers and is not exhaustive. Researchers should verify current availability and specifications directly with the suppliers.[4][5]

Synthesis of this compound: A Representative Protocol

The synthesis of arylboronic acids commonly involves the reaction of an aryl organometallic species with a trialkyl borate, followed by acidic hydrolysis.[1] A plausible and widely used method for preparing this compound is through a lithium-halogen exchange reaction starting from a suitable dihalogenated precursor.

Experimental Protocol

Starting Material: 1,4-Dibromo-2-chloro-3-methylbenzene

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,4-dibromo-2-chloro-3-methylbenzene dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) in hexanes (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78°C. The reaction is stirred at this temperature for 1-2 hours. The more reactive bromine at the 4-position undergoes preferential lithium-halogen exchange.

  • Borylation: Triisopropyl borate (B(O-iPr)3) (1.2 equivalents) is then added dropwise to the reaction mixture, again maintaining the temperature at -78°C. The mixture is stirred at this temperature for an additional 2 hours and then allowed to slowly warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl) at 0°C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the borate ester. The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to yield this compound as a solid.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure high yields.

  • Low Temperature (-78°C): The lithium-halogen exchange and the subsequent borylation are highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions such as ortho-metalation, and ensure the stability of the aryllithium intermediate.

  • Choice of Borate Ester: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can lead to better control and reduced formation of over-arylated boron species.

  • Acidic Workup: The hydrolysis of the initially formed borate ester to the final boronic acid requires an acidic environment.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery and materials science lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[2][6][7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of biaryl and other complex molecular architectures.[2][7]

Suzuki_Miyaura_Workflow

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the desired aryl or heteroaryl halide (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents), and a base like sodium carbonate (2.0 equivalents).[8]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.[8]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[8]

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Mechanism and Selectivity

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (R-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Mechanism

A key feature of this compound is the potential for selective coupling. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions.[8] This allows for selective Suzuki coupling at the bromo-substituted position while leaving the chloro-substituent intact for subsequent downstream functionalization.[8]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[4]

Conclusion

This compound is a valuable and commercially accessible building block for synthetic and medicinal chemists. Its utility is primarily defined by its role in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing carbon-carbon bonds. The presence of multiple reaction sites allows for complex and targeted molecular design, making it a powerful tool in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

References

A Technical Guide to 6-Bromo-2-chloro-3-methylphenylboronic acid: A Keystone for Complex Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the demand for molecular scaffolds that offer novel three-dimensional topologies and access to unexplored chemical space is incessant. Phenylboronic acids are foundational reagents, yet those with complex substitution patterns remain underutilized despite their potential. This guide provides an in-depth technical analysis of 6-Bromo-2-chloro-3-methylphenylboronic acid, a unique and powerful building block for medicinal chemists. We dissect its structural features, focusing on the profound steric hindrance and the differential reactivity of its dual halogen substituents. This document serves as a practical manual for researchers, offering field-proven insights into overcoming the synthetic challenges associated with its use, particularly in sterically demanding Suzuki-Miyaura cross-coupling reactions. Furthermore, we explore advanced strategies for sequential, regioselective functionalization, unlocking pathways to complex, multi-substituted biaryl structures that are central to many therapeutic agents.

Introduction: The Strategic Imperative for Complex Building Blocks

The Suzuki-Miyaura cross-coupling reaction stands as a titan in synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application is particularly widespread in the pharmaceutical industry, where the biaryl motif is a ubiquitous feature in countless drug candidates and approved medicines. The power of this reaction lies in the vast commercial availability of boronic acids, which serve as versatile handles for introducing diverse aromatic and heteroaromatic systems.[1][2]

However, the drive to innovate beyond "flat" molecules and develop drugs with improved selectivity and pharmacokinetic profiles necessitates the use of more complex, sterically congested building blocks. This compound (CAS No. 957120-28-4) emerges as a reagent of significant strategic value.[3][4] Its di-ortho-substituted nature presents a formidable synthetic challenge, while its di-halogenated framework offers an opportunity for selective, stepwise elaboration. This guide will illuminate the path to harnessing the full potential of this reagent, transforming a challenging substrate into a key enabler of next-generation pharmaceutical synthesis.

Chapter 1: Structural and Physicochemical Profile

A thorough understanding of a reagent's intrinsic properties is the bedrock of successful application. The unique arrangement of substituents in this compound dictates its reactivity and handling.

Key Properties
PropertyValueReference
CAS Number 957120-28-4[3]
Molecular Formula C₇H₇BBrClO₂[4]
Molecular Weight 249.30 g/mol [4]
Appearance Typically an off-white to white solidN/A
Topological Polar Surface Area 40.5 Ų[4]
Complexity 158[4]
Analysis of Steric and Electronic Effects

The primary challenge in utilizing this molecule is the severe steric congestion around the boronic acid functional group.

  • Di-ortho Substitution: The boronic acid at the C1 position is flanked by a chloro group at C2 and a bromo group at C6. This steric shielding significantly impedes the approach of the palladium catalyst, which is necessary for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6]

  • Causality of Experimental Choices: Standard Suzuki-Miyaura conditions will likely fail or provide negligible yields. The synthetic strategy must therefore be built around mitigating this steric clash. This necessitates the use of specialized, bulky ligands on the palladium center that can promote the formation of a reactive catalytic species and facilitate the difficult coupling step.[5]

  • Electronic Influence: The electron-withdrawing nature of the bromine and chlorine atoms decreases the electron density of the aromatic ring, which can influence the kinetics of the catalytic cycle. The methyl group at the C3 position is a weak electron-donating group, slightly offsetting this effect.

Chapter 2: Core Application: The Sterically Hindered Suzuki-Miyaura Coupling

Harnessing this compound requires a departure from standard protocols. The key to success lies in the judicious selection of catalyst, ligand, and reaction conditions specifically designed for sterically demanding couplings.

Causality-Driven Protocol Design

To overcome the steric barrier, the catalytic system must be engineered to be highly active and sterically accommodating.

  • Catalyst and Ligand Selection: The choice of ligand is the most critical parameter. Bulky, electron-rich biarylphosphine ligands, such as SPhos, XPhos, or RuPhos, are essential.

    • Expertise: These ligands form monoligated, coordinatively unsaturated Pd(0) species that are highly reactive. Their bulk facilitates the reductive elimination step to release the sterically congested biaryl product and regenerate the catalyst. Standard ligands like PPh₃ are ineffective as they cannot provide the necessary steric push or electronic character.[6]

  • Base and Solvent System:

    • Expertise: A strong base is required to facilitate the formation of the boronate species, which is the active transmetalating agent.[1] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are superior choices over weaker bases like sodium carbonate (Na₂CO₃) in these challenging reactions. The choice of a solvent system like toluene/water or dioxane/water is crucial for solubilizing both the organic and inorganic components of the reaction.

General Protocol for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a representative starting point and may require optimization for specific substrates.

  • Inert Atmosphere: To a dry reaction vessel, add this compound (1.2 eq.), the aryl halide coupling partner (1.0 eq.), and the chosen base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Premixing: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%) in the organic solvent (e.g., 1,4-dioxane). Allow the mixture to stir for 10-15 minutes to pre-form the active catalyst.

  • Reaction Assembly: Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Solvent Addition: Add the organic solvent and water (typically a 4:1 to 10:1 ratio) to the reaction vessel.

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation reagents 1. Combine Boronic Acid, Aryl Halide, and Base assembly 3. Combine Reagents and Catalyst Solution reagents->assembly catalyst 2. Pre-form Pd Catalyst (Pd Source + Ligand) catalyst->assembly solvents 4. Add Solvents (e.g., Dioxane/H₂O) assembly->solvents degas 5. Degas with Inert Gas solvents->degas heat 6. Heat to 80-110 °C degas->heat workup 7. Aqueous Workup (Extraction) heat->workup purify 8. Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: Experimental workflow for a sterically hindered Suzuki-Miyaura coupling.

Suzuki_Cycle pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)-X(L₂) pd0->pd_aryl_halide Oxidative Addition pd_aryl_boronate Ar-Pd(II)-Ar'(L₂) pd_aryl_halide->pd_aryl_boronate Transmetalation (Sterically Hindered Step) pd_aryl_boronate->pd0 Reductive Elimination product Ar-Ar' pd_aryl_boronate->product in1 Ar-X in2 Ar'-B(OH)₂ + Base out1

Caption: Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step.

Chapter 3: Advanced Strategy: Regioselective Sequential Coupling

The true synthetic power of this compound lies in the differential reactivity of its two halogen atoms. The Carbon-Bromine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the Carbon-Chlorine bond. This provides a handle for selective, stepwise functionalization to build highly complex and unsymmetrical molecules.

The Logic of Sequential Functionalization
  • First Coupling (at C-Br): A Suzuki-Miyaura coupling is first performed under conditions optimized for aryl bromides. These conditions are typically milder (lower temperature, less reactive catalyst system) and will leave the C-Cl bond intact.

  • Second Coupling (at C-Cl): The resulting chloro-biaryl intermediate can then be subjected to a second cross-coupling reaction. To activate the more robust C-Cl bond, more forcing conditions are required. This may involve a different, more active catalyst/ligand system (e.g., an NHC-ligand based catalyst), a stronger base, and higher temperatures. This second reaction can be another Suzuki coupling with a different boronic acid or a different type of reaction entirely, such as a Buchwald-Hartwig amination to install a nitrogen-based substituent.

This strategy allows for the controlled and predictable synthesis of tri-aryl or other highly decorated systems that would be difficult to access through other means.

Sequential_Coupling start 6-Bromo-2-chloro- 3-methylphenylboronic acid step1 Step 1: Suzuki Coupling (Milder Conditions) + Ar¹-X start->step1 intermediate Intermediate: (Ar¹)-2-chloro- 3-methylphenylboronic acid step1->intermediate step2 Step 2: Second Coupling (Forcing Conditions) + Ar²-B(OH)₂ or R-NH₂ intermediate->step2 product Final Product: Unsymmetrical, Multi-substituted Biaryl Scaffold step2->product

Caption: Logical workflow for sequential cross-coupling reactions.

Chapter 4: Medicinal Chemistry Implications of the Substituents

The substituents on this boronic acid are not merely synthetic handles; they can impart crucial properties to a final drug candidate, influencing everything from target binding to metabolic stability.

SubstituentPotential Impact on Pharmacodynamics & PharmacokineticsReference
Methyl (-CH₃) "Magic Methyl" Effect: Can increase potency by filling hydrophobic pockets in a binding site. Blocks sites of metabolic oxidation, increasing the drug's half-life. Can induce a conformational twist in the biaryl scaffold, which may be optimal for binding.[7]
Chloro (-Cl) Halogen Bonding: Can act as a halogen bond donor, forming a specific, stabilizing interaction with an electron-rich atom (e.g., oxygen or nitrogen) in the protein target, thereby increasing binding affinity. Increases lipophilicity, which can enhance membrane permeability.[8]
Bromo (-Br) Enhanced Halogen Bonding: Bromine is a stronger halogen bond donor than chlorine, potentially leading to even greater affinity gains. Further increases lipophilicity. Can serve as a "heavy atom" to aid in X-ray crystallographic studies for structure-based drug design.[9][10]

Conclusion

This compound is far more than a simple building block. It is a sophisticated reagent that presents both challenges and extraordinary opportunities. While its steric hindrance demands carefully designed and optimized protocols, mastering its use allows medicinal chemists to access novel, sterically congested biaryl scaffolds. More importantly, its dual-halogen nature unlocks powerful sequential coupling strategies for the rapid construction of complex, unsymmetrical molecules. By understanding the interplay of its steric and electronic properties and the medicinal chemistry value of each substituent, researchers can leverage this reagent to push the boundaries of molecular design and accelerate the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for C-C Bond Formation with 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its robustness in forging carbon-carbon bonds.[1] Its significance in the synthesis of biaryls and substituted aromatic compounds, crucial motifs in pharmaceuticals and functional materials, was underscored by the 2010 Nobel Prize in Chemistry.[1] The reaction's appeal lies in its generally mild conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[2][3]

However, the efficiency of the Suzuki-Miyaura coupling can be significantly hampered when dealing with sterically demanding substrates. The subject of this guide, 6-Bromo-2-chloro-3-methylphenylboronic acid , presents a formidable challenge due to its ortho,ortho'-disubstitution. The presence of a bromine and a chlorine atom flanking the boronic acid moiety creates significant steric hindrance around the reactive center. This steric congestion can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and undesired side reactions such as protodeboronation.

This technical guide provides a comprehensive framework for successfully employing this compound in C-C bond formation reactions. We will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling to rationalize the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are provided to empower researchers to overcome the inherent challenges posed by this sterically encumbered building block.

The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions with challenging substrates. The cycle, depicted below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Base Base Base->Transmetalation R-B(OH)2 6-Bromo-2-chloro-3-methyl- phenylboronic acid R-B(OH)2->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered substrates like this compound, each step presents a potential bottleneck:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (the aryl halide), can be slowed by bulky substituents on the halide. The choice of an electron-rich and sterically demanding ligand is crucial to promote this step.[4]

  • Transmetalation: This is often the rate-determining step for sterically hindered boronic acids. The transfer of the aryl group from boron to palladium requires the formation of a boronate "ate" complex, facilitated by a base. The bulky substituents on the boronic acid can sterically clash with the palladium complex, hindering the approach and transfer of the aryl group.

  • Reductive Elimination: The final step, which forms the new C-C bond and regenerates the active palladium(0) catalyst, is also influenced by steric factors. Bulky ligands can accelerate this step by promoting the collapse of the palladium(II) intermediate.[4]

Strategic Reagent Selection for Hindered Couplings

Success with this compound hinges on the judicious selection of each reaction component to mitigate steric hindrance and promote efficient catalysis.

Palladium Catalyst and Ligand: The Heart of the Reaction

For sterically demanding couplings, the choice of ligand is arguably the most critical factor. While simple phosphine ligands like triphenylphosphine may suffice for unhindered substrates, they are often ineffective for ortho,ortho'-disubstituted systems. The key is to employ bulky and electron-rich ligands that stabilize the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.

Recommended Catalyst Systems:

  • Buchwald Ligands: This class of biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, are renowned for their efficacy in challenging cross-coupling reactions. Their steric bulk and electron-donating properties are ideal for overcoming the hurdles presented by substrates like this compound.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr and SImes, are strong σ-donors and offer significant steric bulk, making them excellent choices for activating unreactive aryl chlorides and facilitating couplings with hindered boronic acids. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly user-friendly.

Catalyst/LigandKey Features & Advantages
SPhos, XPhos, RuPhos Bulky, electron-rich biaryl phosphines. Promote oxidative addition and reductive elimination. Effective for a wide range of challenging substrates.
IPr, SImes (NHCs) Strong σ-donors with significant steric bulk. Highly effective for coupling aryl chlorides and sterically hindered partners.
Pd(PPh₃)₄ A classic catalyst, but generally not recommended for sterically hindered substrates due to lower activity.
The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex.[5] For sterically hindered boronic acids, the choice of base can significantly impact the reaction outcome.

Recommended Bases:

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in promoting the coupling of hindered substrates. Its use in a mixture of an organic solvent and water is common.

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can be highly effective, particularly in anhydrous solvent systems.

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF): Fluoride ions are believed to facilitate transmetalation through a different mechanism and can be beneficial in certain cases, especially when dealing with base-sensitive functional groups.

Solvent Systems: Providing the Right Environment

The solvent system must be capable of dissolving all reaction components and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used).

Recommended Solvents:

  • 1,4-Dioxane/Water: A classic and often effective solvent mixture for Suzuki-Miyaura reactions. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Toluene/Water: Another common biphasic system that can be effective.

  • Tetrahydrofuran (THF)/Water: A suitable alternative to dioxane.

  • Anhydrous Solvents (e.g., Toluene, Dioxane): When using bases like cesium carbonate, anhydrous conditions can be employed.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst).- Ensure thorough degassing of all solvents.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments.
Protodeboronation - Presence of excess water or protic sources- Prolonged reaction times at high temperatures- Inefficient transmetalation- Use anhydrous solvents with a suitable base (e.g., Cs₂CO₃).- Optimize the reaction time to minimize exposure to harsh conditions.- Use a more effective ligand to accelerate transmetalation.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient oxidative addition of the aryl halide- Ensure a rigorously inert atmosphere.- Use a ligand that promotes faster oxidative addition.

Conclusion

The successful C-C bond formation with the sterically demanding this compound is a testament to the power and versatility of the modern Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic underpinnings and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can effectively overcome the challenges posed by steric hindrance. The protocols and guidelines presented in this application note serve as a robust starting point for the synthesis of complex molecular architectures, paving the way for advancements in drug discovery and materials science.

References

use of 6-Bromo-2-chloro-3-methylphenylboronic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Chemical Properties

I'm currently focused on the initial phase. My approach involves in-depth Google searches to compile information on 6-Bromo-2-chloro-3-methylphenylboronic acid. I'm prioritizing its properties, reactivity, and common applications in the synthesis of pharmaceutical intermediates. I will focus on finding the most useful information and organizing it.

Deep Diving into Suzuki Coupling

I've transitioned to a deeper dive into the Suzuki-Miyaura coupling. My focus is now on identifying specific pharmaceutical intermediates synthesized with this compound. I'm searching for detailed reaction protocols, mechanistic details, and relevant safety information. Simultaneously, I'm pinpointing authoritative sources like journals and patents to validate the gathered information. A detailed experimental protocol is next, followed by a Graphviz diagram.

Gathering Synthesis Details

I'm now focusing on specific pharmaceutical intermediates synthesized using this compound, particularly in Suzuki-Miyaura coupling reactions. My search centers on detailed reaction protocols, mechanistic details, and safety data. Concurrently, I'm identifying reputable sources like journals and patents to validate the gathered information. A detailed protocol and diagram will follow.

Examining Chemical Data

I've made headway in my research, verifying the chemical attributes of this compound. I've confirmed it's utilized as a pharmaceutical intermediate in Suzuki reactions. This provides a key foundation for further exploration into this compound's applications.

Adapting Research Strategy

I've expanded my focus, moving beyond general Suzuki coupling examples. While I've gathered solid protocols for structurally similar compounds like in Boscalid synthesis, I lack a direct example involving the specific boronic acid. To create a highly relevant application note, I'm now actively seeking examples where this compound itself is used as a key intermediate. This shift emphasizes targeted literature searches for precise applications.

Pinpointing Application Context

My initial exploration solidified this compound as a crucial pharmaceutical intermediate in Suzuki reactions, corroborated by Boscalid synthesis details. While structurally similar, I've adjusted my search to pinpoint its direct application, aiming for a highly targeted example. I'll leverage the mechanistic insights already gathered, focusing on consolidating information and solidifying sources. Finding a specific application remains my primary focus.

Examining Chemical Synthesis

The initial search for direct synthesis of the target compound from the boronic acid derivative yielded nothing concrete. My investigation pivoted to patent literature, which revealed a quinoline derivative synthesis pathway instead. This suggests a need to refine the search parameters or explore alternative synthetic routes.

Constructing a Protocol

I'm now shifting gears to crafting a representative protocol. Direct hits remain elusive, but I've amassed ample data on Suzuki coupling and related compounds. The focus is now on synthesizing a generic biaryl pharmaceutical intermediate using the specified boronic acid. This approach leverages the literature to explain the key experimental factors, ensuring the application note meets all the core requirements and demonstrates practical utility.

Refining Synthesis Strategy

My recent searches still haven't found a direct example using the target boronic acid for a specific intermediate. However, I've amassed considerable knowledge of Suzuki couplings with similar, sterically-hindered substrates. I now plan to construct a representative protocol, synthesizing a generic biaryl pharmaceutical intermediate. This will incorporate literature-based insights on key experimental factors, and fully address the request with a detailed protocol, mechanism, data, diagram, and references.

Application Notes & Protocols: Strategic Functionalization of Heterocycles with 6-Bromo-2-chloro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized biaryl and heteroaryl structures is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, lauded for its functional group tolerance and the general stability of its organoboron reagents.[1][2] This guide focuses on a particularly valuable yet challenging building block: 6-Bromo-2-chloro-3-methylphenylboronic acid . Its sterically encumbered nature and dual halogenation present unique synthetic hurdles and opportunities. The presence of ortho-substituents (bromo and chloro) to the boronic acid creates significant steric hindrance, while the differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, providing a framework for rational reaction design, optimization, and troubleshooting when coupling this versatile reagent with pharmaceutically relevant heterocycles.

Part 1: Mechanistic Rationale & Strategic Considerations

A successful cross-coupling strategy hinges on understanding the interplay between the substrates and the catalytic system. The unique structure of this compound dictates specific tactical choices to overcome its inherent challenges.

The Challenge: A Sterically Hindered, Dichotomous Reagent

The primary obstacle in utilizing this boronic acid is the severe steric congestion around the reactive boronic acid moiety, flanked by both chloro and bromo substituents. This steric bulk can impede key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps.[4][5]

Furthermore, the two distinct halogen atoms offer a powerful synthetic handle. In palladium-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bond activation is C-I > C-Br > C-Cl.[2] This predictable reactivity allows for the selective coupling at the more labile C-Br position while preserving the C-Cl bond for subsequent, orthogonal chemical transformations.

The Suzuki-Miyaura Catalytic Cycle: A Deconstructed View

To rationally design a protocol, one must appreciate the mechanism of the Suzuki-Miyaura reaction. The cycle, depicted below, consists of three fundamental steps. Each step presents a potential rate-limiting barrier, especially when using challenging substrates.[6][7][8]

Suzuki_Cycle cluster_main pd0 Active Pd(0)L n oxidative_add Oxidative Addition (Rate-Limiting for Ar-Cl) pd2_complex Ar-Pd(II)-X(L n) pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L n) pd2_complex->pd2_diaryl Transmetalation borate Ar'-B(OH)₃⁻ borate->pd2_diaryl base Base (e.g., K₃PO₄) base->borate boronic_acid Ar'-B(OH)₂ boronic_acid->borate pd2_diaryl->pd0 Reductive Elimination reductive_elim Reductive Elimination product Product Ar-Ar' pd2_diaryl->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the heterocyclic partner. This step is often rate-limiting, especially for less reactive aryl chlorides.[2]

  • Transmetalation : The organic group from the activated boronic acid (the borate anion) is transferred to the palladium(II) center. This step is sensitive to steric hindrance.[9]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This final step can also be hindered by bulky substrates.[5]

Part 2: Core Protocol Components & Optimization Strategy

Success with this compound requires moving beyond standard conditions. The selection of ligand, base, and solvent is not merely procedural but a strategic decision to overcome the specific activation barriers imposed by the substrate.

The Catalyst System: Ligand Selection is Critical

For sterically demanding couplings and the activation of aryl chlorides, the choice of phosphine ligand or N-heterocyclic carbene (NHC) is the most critical parameter.[5][10] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.

  • Rationale : Bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") and NHCs promote the formation of a highly reactive, monoligated 14-electron Pd(0) species. This species is more adept at oxidative addition and accelerates the difficult reductive elimination step.[5][11][12]

ComponentRecommended OptionsRationale & Causality
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable sources of Pd(0) in situ. Typically used at 1-5 mol%.
Primary Ligands Buchwald Ligands: SPhos, RuPhos, XPhosExcellent for hindered substrates. Their bulk and electron-donating properties stabilize the catalytic intermediates and promote reductive elimination.[13]
Advanced Ligands For extreme hindrance: AntPhos, BI-DIMESpecifically designed for tetra-ortho-substituted biaryl synthesis and can overcome the most severe steric challenges.[4]
Alternative Ligands N-Heterocyclic Carbenes (NHCs): IPr, SImesStrong σ-donors that form very stable and highly active palladium complexes, effective for C-Cl bond activation.[12]
The Base: Activating the Boronic Acid

The base is not a passive component; it is essential for activating the boronic acid into a more nucleophilic borate anion, which is the active species in the transmetalation step.[13]

  • Rationale : The choice of base must be strong enough to facilitate borate formation but not so strong as to cause degradation of sensitive functional groups on the heterocyclic partner or promote significant protodeboronation (a side reaction that replaces the boronic acid with a hydrogen).[13]

BaseStrengthRecommended Use Case
K₃PO₄ Moderate/StrongThe workhorse for hindered Suzuki couplings. Its moderate strength and high lattice energy often lead to clean reactions with good yields.[5]
K₂CO₃ / Cs₂CO₃ ModerateGood general-purpose bases, often used in aqueous solvent mixtures. Cs₂CO₃ is more soluble and can be more effective.
t-BuOK StrongHighly effective, especially for challenging C-Cl couplings. Caution is required with base-sensitive functional groups (e.g., esters).[12]
KF / CsF MildUsed when substrates are extremely sensitive to base or when protodeboronation is a major issue.[14]
Solvent & Temperature

Anhydrous, degassed aprotic solvents are generally preferred to minimize side reactions.

  • Rationale : Sterically hindered couplings often require elevated temperatures (80-110 °C) to provide sufficient thermal energy to overcome activation barriers.[5] The solvent must be stable at these temperatures. Microwave irradiation can be a powerful tool to rapidly and uniformly heat the reaction, often reducing reaction times significantly.[12]

  • Recommended Solvents : Dioxane, Toluene, THF, DME. Often used as a mixture with water (e.g., Dioxane/H₂O 4:1) to aid in dissolving the inorganic base.[15][16]

Figure 2: General workflow for protocol development.

Part 3: Field-Proven Experimental Protocols

The following protocols provide robust starting points for common classes of heterocycles. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.

Protocol 1: Selective Mono-Arylation of an Electron-Deficient Heterocycle (2-Bromopyridine)

This protocol targets the selective reaction at the C-Br bond of the boronic acid, leaving the C-Cl bond intact for further chemistry.

ReagentM.W.AmountMolesEquiv.
2-Bromopyridine158.00158 mg1.0 mmol1.0
This compound265.35318 mg1.2 mmol1.2
Pd(OAc)₂224.504.5 mg0.02 mmol0.02
SPhos410.4716.4 mg0.04 mmol0.04
K₃PO₄ (powdered)212.27425 mg2.0 mmol2.0
Anhydrous Dioxane-5 mL--

Step-by-Step Methodology:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, this compound, Pd(OAc)₂, SPhos, and powdered K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 5 mL of anhydrous, degassed dioxane via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS for the consumption of 2-bromopyridine (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(6-bromo-2-chloro-3-methylphenyl)pyridine.

Protocol 2: Arylation of an Electron-Rich Heterocycle (5-Bromoindole)

This protocol demonstrates the coupling with an indole core, a common scaffold in medicinal chemistry.[17][18]

ReagentM.W.AmountMolesEquiv.
5-Bromoindole196.04196 mg1.0 mmol1.0
This compound265.35318 mg1.2 mmol1.2
Pd₂(dba)₃915.7218.3 mg0.02 mmol0.02
RuPhos467.5837.4 mg0.08 mmol0.08
K₃PO₄ (powdered)212.27637 mg3.0 mmol3.0
Anhydrous Toluene-5 mL--

Step-by-Step Methodology:

  • Follow steps 1-3 from Protocol 1, substituting the appropriate reagents and using Toluene as the solvent.

  • Heat the reaction to 110 °C. Indole couplings can sometimes be slower and benefit from slightly higher temperatures.

  • Monitor the reaction for 12-24 hours.

  • Follow the workup and purification procedure outlined in steps 6-9 of Protocol 1.

Protocol 3: Arylation of a Challenging Heteroaryl Chloride (2-Chloropyrimidine)

This protocol is designed for the more difficult coupling of an aryl chloride, requiring a more robust catalytic system and base.

ReagentM.W.AmountMolesEquiv.
2-Chloropyrimidine114.53115 mg1.0 mmol1.0
This compound265.35398 mg1.5 mmol1.5
Pd(OAc)₂224.506.7 mg0.03 mmol0.03
XPhos476.6028.6 mg0.06 mmol0.06
t-BuOK112.21224 mg2.0 mmol2.0
Anhydrous Dioxane-5 mL--

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 2-chloropyrimidine, the boronic acid, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill with Argon three times.

  • Add the solvent (Dioxane) via syringe.

  • Add the t-BuOK last , as it is highly reactive.

  • Heat the reaction to 100 °C and monitor closely. These reactions can be rapid (1-6 hours).

  • For workup, carefully quench the reaction by cooling in an ice bath and slowly adding saturated aqueous NH₄Cl solution.

  • Proceed with extraction and purification as described in Protocol 1.

Part 4: Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst2. Insufficient Temperature3. Ineffective Base/Ligand1. Ensure reagents are pure and solvents are rigorously degassed.2. Increase temperature in 10 °C increments (up to 120-130 °C). Consider microwave heating.3. Switch to a more active ligand (e.g., from SPhos to XPhos) or a stronger base (e.g., from K₃PO₄ to t-BuOK).[5]
Protodeboronation of Boronic Acid 1. Presence of Water2. Base is too strong or reaction time too long1. Use anhydrous reagents and solvents. Use boronic ester (e.g., pinacol ester) instead of the acid.2. Switch to a milder base like KF or CsF.[13][14]
Homocoupling of Boronic Acid Presence of OxygenEnsure the reaction setup is fully inert and solvents are thoroughly degassed.
Formation of Double-Coupled Product High temperature and long reaction time may begin to activate the C-Cl bond.If mono-selectivity is desired, monitor the reaction closely and stop it once the starting heteroaryl halide is consumed. Lowering the temperature may improve selectivity.

References

Choice of Base and Solvent for Reactions of 6-Bromo-2-chloro-3-methylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Encumbered Boronic Acid

6-Bromo-2-chloro-3-methylphenylboronic acid is a valuable synthetic intermediate, offering multiple points for diversification in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds.[1] However, the substitution pattern of this particular boronic acid—featuring a bromine and a chlorine atom, as well as a methyl group ortho to the boronic acid moiety—presents significant steric and electronic challenges that necessitate careful optimization of reaction conditions.

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal base and solvent for Suzuki-Miyaura reactions involving this compound. By understanding the underlying mechanistic principles and the impact of steric hindrance, a rational approach to reaction design can be employed, leading to higher yields, improved selectivity, and robust reaction performance.

The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is intricately linked to the judicious choice of base and solvent. These components are not mere spectators but active participants in the catalytic cycle, influencing reaction rates and, in some cases, product distribution.

The Multifaceted Role of the Base

The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid for the crucial transmetalation step.[2] Two primary mechanistic pathways are generally accepted:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily transfers its organic group to the palladium(II) center.

  • Oxo-Palladium Pathway: The base can also react with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This intermediate is more electrophilic and reacts with the neutral boronic acid.

For sterically hindered boronic acids like this compound, the formation of the boronate species is often crucial to overcome the steric barrier to transmetalation. The strength and nature of the base can significantly impact the equilibrium of boronate formation and, consequently, the overall reaction rate.

Solvent Effects: More Than Just a Medium

The solvent system in a Suzuki-Miyaura coupling serves several critical functions:

  • Solubilization: It must dissolve the reactants, catalyst, and base to a sufficient extent to allow for efficient reaction.

  • Stabilization: The solvent can stabilize the various palladium intermediates in the catalytic cycle.

  • Influence on Base Activity: The polarity and protic nature of the solvent can modulate the effective strength of the base.

  • Biphasic vs. Homogeneous Systems: Aqueous-organic biphasic systems are common and can facilitate the dissolution of inorganic bases while keeping the organic reactants and products in the organic phase. Vigorous stirring is essential in such systems to maximize the interfacial area where the reaction occurs.

The choice of solvent can have a profound impact on reaction outcomes. For instance, polar aprotic solvents can stabilize charged intermediates, potentially accelerating certain steps in the catalytic cycle. Conversely, non-polar aprotic solvents may be preferred for reactions involving water-sensitive reagents.

Navigating Steric Hindrance: A Rational Approach to Condition Selection

The ortho-chloro and ortho-methyl groups in this compound create a sterically congested environment around the boronic acid functionality. This steric bulk can significantly hinder the approach of the palladium complex during the transmetalation step, leading to sluggish or incomplete reactions. To overcome this challenge, a combination of a strong, non-nucleophilic base and a suitable solvent is paramount.

Base Selection for Sterically Hindered Couplings

For sterically demanding Suzuki-Miyaura couplings, weaker bases like sodium carbonate are often insufficient. Stronger bases are required to drive the formation of the reactive boronate species.

Base pKa of Conjugate Acid Key Characteristics Typical Solvents
Potassium Phosphate (K₃PO₄) ~12.3A strong, yet moderately soluble inorganic base. Often a reliable choice for challenging couplings, providing a good balance of reactivity while minimizing side reactions.Dioxane/Water, Toluene/Water, THF/Water
Cesium Carbonate (Cs₂CO₃) ~10.3A highly soluble and strong inorganic base. Its high solubility in organic solvents can be advantageous, leading to faster reaction rates. However, it is more expensive.Dioxane, THF, DMF
Potassium tert-butoxide (KOtBu) ~19A very strong, non-nucleophilic organic base. Can be highly effective for unreactive substrates, but its high basicity may not be compatible with all functional groups.THF, Dioxane (anhydrous)
Potassium Fluoride (KF) ~3.2A milder base that can be effective, particularly in anhydrous conditions. The fluoride ion is thought to play a unique role in activating the boronic acid.THF, Dioxane (anhydrous)

Recommendation: For this compound, Potassium Phosphate (K₃PO₄) is an excellent starting point due to its proven efficacy in hindered couplings. If the reaction is sluggish, Cesium Carbonate (Cs₂CO₃) or, for very challenging coupling partners, Potassium tert-butoxide (KOtBu) can be explored.

Solvent Selection for Sterically Hindered Couplings

The choice of solvent should complement the selected base and facilitate the reaction despite the steric hindrance.

Solvent Dielectric Constant (ε) Key Characteristics Typical Base Compatibility
1,4-Dioxane 2.2A polar aprotic ether that is a good solvent for many organic compounds and palladium complexes. Often used in aqueous mixtures.K₃PO₄, Cs₂CO₃, Na₂CO₃
Toluene 2.4A non-polar aprotic solvent that is effective for many Suzuki couplings. Often used in biphasic systems with water.K₃PO₄, KOtBu
Tetrahydrofuran (THF) 7.6A polar aprotic ether with good solvating properties. Can be used in both anhydrous and aqueous conditions.K₃PO₄, Cs₂CO₃, KF
Dimethylformamide (DMF) 37A highly polar aprotic solvent that can enhance reaction rates by stabilizing charged intermediates. However, it can be difficult to remove and may lead to side reactions at high temperatures.Cs₂CO₃, K₂CO₃

Recommendation: A biphasic mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) is a robust starting point. This system effectively dissolves both the organic substrates and the inorganic base (K₃PO₄), facilitating the reaction at the interface. For reactions requiring strictly anhydrous conditions (e.g., with KOtBu), anhydrous Toluene or THF are suitable choices.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific coupling partner.

Protocol 1: General Procedure using Potassium Phosphate in Dioxane/Water

This protocol is a reliable starting point for a wide range of aryl and heteroaryl halides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Anhydrous Conditions with Potassium tert-butoxide in Toluene

This protocol is suitable for particularly challenging couplings or when water-sensitive functional groups are present.

Materials:

  • This compound (1.5 equivalents)

  • Aryl/Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos or XPhos, 4 mol%)

  • Potassium tert-butoxide (KOtBu) (2.5 equivalents)

  • Anhydrous, Degassed Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor and ligand to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Add the aryl halide, this compound, and KOtBu.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate base and solvent for Suzuki-Miyaura reactions with this compound.

Suzuki_Condition_Selection cluster_start Start: Define Reaction cluster_base Base Selection cluster_solvent Solvent Selection cluster_end Final Protocol Start Substrate: this compound + Aryl/Heteroaryl Halide Base_Choice Initial Choice: Potassium Phosphate (K3PO4) Start->Base_Choice Base_Sensitive Base-Sensitive Functional Groups Present? Start->Base_Sensitive Sluggish_Reaction Reaction Sluggish or Incomplete? Base_Choice->Sluggish_Reaction Stronger_Base Switch to Stronger Base: Cesium Carbonate (Cs2CO3) or Potassium tert-butoxide (KOtBu) Sluggish_Reaction->Stronger_Base Yes Solvent_Choice Initial Choice: 1,4-Dioxane / Water (4:1) Sluggish_Reaction->Solvent_Choice No Stronger_Base->Solvent_Choice Base_Sensitive->Base_Choice No Milder_Base Consider Milder Base: Potassium Fluoride (KF) (Anhydrous Conditions) Base_Sensitive->Milder_Base Yes Anhydrous_Req Anhydrous Conditions Required? Milder_Base->Anhydrous_Req Solvent_Choice->Anhydrous_Req Anhydrous_Solvent Switch to Anhydrous Solvent: Toluene or THF Anhydrous_Req->Anhydrous_Solvent Yes Optimized_Protocol Optimized Reaction Protocol Anhydrous_Req->Optimized_Protocol No Anhydrous_Solvent->Optimized_Protocol

Caption: Decision workflow for base and solvent selection.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reactants.1. Use a pre-catalyst or ensure proper pre-formation of the active Pd(0) species. Increase catalyst loading. 2. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃ or KOtBu). 3. Change the solvent system or increase the proportion of the organic co-solvent.
Protodeboronation 1. Presence of excess water. 2. Prolonged reaction times at high temperatures.1. Use anhydrous conditions or minimize the amount of water in biphasic systems. 2. Use a more active catalyst system to reduce reaction time. Consider using the corresponding boronic ester, which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on a rational and informed selection of the base and solvent. Due to the significant steric hindrance around the boronic acid moiety, strong, non-nucleophilic bases such as potassium phosphate or cesium carbonate are generally required to facilitate the crucial transmetalation step. The choice of solvent should be tailored to the specific base and the requirements of the coupling partners, with biphasic systems like dioxane/water offering a versatile starting point. By understanding the interplay between the substrate's structure and the reaction conditions, researchers can unlock the full synthetic potential of this valuable building block, paving the way for the efficient synthesis of novel and complex molecular architectures.

References

Application Note: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using 6-Bromo-2-chloro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-2-chloro-3-methylphenylboronic acid. This sterically hindered and electronically distinct building block is a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and fine chemical industries.[1][2] The following sections detail the chemical rationale, a robust and scalable protocol, critical process parameters, and troubleshooting strategies to ensure a safe, efficient, and reproducible synthesis on a larger scale.

Introduction: The Strategic Value of this compound

This compound (BCMPB) is a trifunctional aromatic building block with the chemical formula C₇H₇BBrClO₂ and a molecular weight of 249.30 g/mol .[1][3] Its utility stems from the orthogonal reactivity of its functional groups—a boronic acid for palladium-catalyzed cross-coupling, a bromine atom, and a chlorine atom. This unique substitution pattern allows for sequential, regioselective modifications, making it an ideal scaffold for building molecular complexity.

The primary application of BCMPB is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5] This reaction is favored in industrial settings due to its mild conditions, high functional group tolerance, and the commercial availability of its components.[2] The protocol detailed herein focuses on the practical aspects of scaling this transformation from the bench to a pilot-plant setting.

The Suzuki-Miyaura Reaction: Mechanistic Considerations

Understanding the catalytic cycle is fundamental to process optimization and troubleshooting. The reaction proceeds through three key steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide coupling partner, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ (Base Activated) PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Scale-Up Protocol: Synthesis of 2'-Chloro-3'-methyl-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

This protocol details a representative scale-up synthesis coupling BCMPB with 3-cyanophenylboronic acid pinacol ester.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>98%CommercialKey Substrate
3-Cyanophenylboronic acid pinacol ester>98%CommercialCoupling Partner
Tetrakis(triphenylphosphine)palladium(0)>99%CommercialCatalyst
Potassium Carbonate (K₂CO₃)Anhydrous, milledCommercialBase
1,4-DioxaneAnhydrousCommercialSolvent
Deionized WaterN/AIn-houseCo-solvent
TolueneACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl)N/AIn-houseAqueous Wash
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Temperature probe.

  • Addition funnel.

  • Inert atmosphere system (Nitrogen or Argon).

  • Appropriate personal protective equipment (PPE).

Safety Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[3][8]

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • 1,4-Dioxane: Flammable liquid and potential carcinogen.

  • Potassium Carbonate: Irritant. Avoid dust inhalation.

Mandatory PPE: Safety glasses/goggles, flame-retardant lab coat, and chemical-resistant gloves are required at all times. All operations involving solids should be performed in a ventilated enclosure or with appropriate respiratory protection to avoid dust inhalation.[9] All solvent transfers and the reaction itself must be conducted in a well-ventilated fume hood or an inert atmosphere glovebox.

Step-by-Step Experimental Protocol
Parameter Value Rationale
Batch Size 500 g of BCMPBRepresentative scale for pilot production.
BCMPB 500 g (2.01 mol, 1.0 equiv)Limiting reagent.
3-Cyanophenylboronic acid pinacol ester 504 g (2.21 mol, 1.1 equiv)Slight excess ensures full conversion of the limiting reagent.
Pd(PPh₃)₄ 23.2 g (0.02 mol, 1 mol%)A common and effective catalyst loading for this reaction type.
K₂CO₃ 833 g (6.03 mol, 3.0 equiv)A strong enough base to facilitate transmetalation without causing significant side reactions.
1,4-Dioxane 4.0 LApolar aprotic solvent that solubilizes organic components.
Water 1.0 LEssential for dissolving the base and facilitating the catalytic cycle.
Temperature 85-90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursMonitored by in-process control.

Procedure:

  • Reactor Setup & Inerting: Assemble the 10 L jacketed reactor and ensure all joints are sealed. Purge the entire system with nitrogen for at least 30 minutes to create an inert atmosphere. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Reagent Charging: To the inerted reactor, charge this compound (500 g), 3-cyanophenylboronic acid pinacol ester (504 g), and milled potassium carbonate (833 g).

  • Solvent Addition: Add 1,4-dioxane (4.0 L) and deionized water (1.0 L) via an addition funnel.

  • Degassing: Begin stirring and sparge the mixture with nitrogen for an additional 20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) (23.2 g) to the stirring slurry. The mixture will typically turn dark.

  • Reaction: Heat the reactor jacket to bring the internal temperature to 85-90 °C. Maintain this temperature and monitor the reaction progress.

  • In-Process Control (IPC): After 4 hours, carefully take a small aliquot from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by HPLC or TLC to check for the disappearance of the starting material. If the reaction is incomplete, continue heating for another 1-2 hours.

  • Work-up - Quenching and Extraction: Once complete, cool the reaction to room temperature. Add 2.5 L of deionized water and 2.5 L of toluene. Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 2.0 L of deionized water and then 2.0 L of brine to remove inorganic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal & Isolation: Concentrate the organic solution under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve high purity.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Reactor Setup & Inerting charge 2. Charge Solids (BCMPB, Partner, Base) setup->charge solvents 3. Add Solvents (Dioxane/Water) charge->solvents degas 4. Degas Mixture solvents->degas catalyst 5. Add Pd Catalyst degas->catalyst heat 6. Heat to 85-90°C catalyst->heat ipc 7. IPC Monitoring (HPLC/TLC) heat->ipc cool 8. Cool & Quench ipc->cool Reaction Complete extract 9. Extraction with Toluene cool->extract wash 10. Aqueous Washes extract->wash dry 11. Dry & Filter wash->dry isolate 12. Concentrate & Purify dry->isolate caption Figure 2: Workflow for the Scale-Up Suzuki-Miyaura Coupling.

Figure 2: Workflow for the Scale-Up Suzuki-Miyaura Coupling.

Critical Process Parameters and Troubleshooting

Successful scale-up requires vigilant control over several parameters.[10][11]

ParameterImportance & RationaleCommon Issues & Solutions
Inert Atmosphere Oxygen causes oxidative degradation of the Pd(0) catalyst to inactive palladium black, leading to stalled reactions.Issue: Reaction stalls; black precipitate forms. Solution: Ensure rigorous degassing of solvents and the reaction mixture. Maintain a positive nitrogen pressure throughout the reaction.[12]
Base Quality The base must be anhydrous and finely milled for optimal reactivity and reproducibility. Water content can affect the reaction kinetics.Issue: Low conversion or inconsistent reaction times. Solution: Use freshly opened, anhydrous base. Grinding the base to a fine powder increases its surface area and reactivity.
Catalyst Loading Balancing cost and efficiency. Too little catalyst leads to slow or incomplete reactions; too much increases cost and residual palladium in the product.Issue: High residual palladium in the final product. Solution: Optimize catalyst loading at a smaller scale. If necessary, treat the final product solution with a palladium scavenger.
Stirring Efficiency The reaction is biphasic. Inadequate mixing reduces the interfacial area between the aqueous and organic phases, slowing the reaction rate.Issue: Reaction is significantly slower on a larger scale. Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing of the slurry.

Conclusion

This compound is a versatile building block for complex molecule synthesis. The Suzuki-Miyaura coupling protocol detailed in this note provides a robust and scalable method for its application in pharmaceutical and chemical development. By understanding the underlying mechanism and paying close attention to critical process parameters such as maintaining an inert atmosphere and ensuring efficient mixing, researchers can confidently and safely scale this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Suzuki Coupling with 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is crafted to assist you in troubleshooting and enhancing the yields of Suzuki-Miyaura cross-coupling reactions, with a particular focus on the challenging substrate, 6-Bromo-2-chloro-3-methylphenylboronic acid. Due to its significant steric hindrance and electronic properties, this substrate often requires carefully optimized conditions to achieve satisfactory results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are common and typically stem from its structural features. The ortho-bromo and ortho-chloro substituents create significant steric hindrance around the boronic acid group, which can impede key steps in the catalytic cycle.[1][2][3] The initial points to verify are:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. More specialized, bulky, and electron-rich phosphine ligands are often necessary to overcome the steric barrier.[4][5]

  • Base Selection: The choice and strength of the base are critical for the transmetalation step.[6][7]

  • Reaction Conditions: Temperature, solvent, and reaction time must be carefully optimized.

  • Reagent Quality: Ensure the boronic acid, aryl halide, catalyst, and solvents are pure and anhydrous, as contaminants can deactivate the catalyst.[8]

Q2: What side reactions are common with this type of sterically hindered boronic acid?

A2: Besides low product formation, several side reactions can reduce your yield:

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of water and certain bases.[8][9]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct, especially if oxygen is present in the reaction.[10][11]

  • Dehalogenation: The aryl halide coupling partner can be reduced, leading to the loss of starting material.

Q3: Are there more stable alternatives to this compound that I could use?

A3: Yes, converting the boronic acid to a more stable derivative can protect it from premature decomposition.[8] Common alternatives include:

  • Pinacol esters: These are generally more stable and less prone to protodeboronation.

  • MIDA boronates: These offer high stability and can release the boronic acid slowly into the reaction mixture.[8]

  • Aryltrifluoroborates: These salts are also known for their stability and can be effective in challenging couplings.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues encountered during the Suzuki coupling with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Catalyst System: The catalyst/ligand combination is not active enough to overcome the steric hindrance.[4][5]Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, often with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[4][11] These ligands are designed to facilitate both the oxidative addition and reductive elimination steps for hindered substrates.[12]
Suboptimal Base: The base may not be strong or soluble enough to facilitate the crucial transmetalation step.[6][7]Screen different bases. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially in anhydrous conditions.[7]
Poor Solvent Choice: The solvent may not be suitable for the reaction temperature or for solubilizing all components.Use a high-boiling point, anhydrous, and degassed solvent. Toluene, dioxane, or THF are common choices.[10] For some systems, a mixture of an organic solvent and water can be beneficial, but care must be taken to avoid protodeboronation.[13]
Reaction Temperature Too Low: Insufficient thermal energy to overcome the activation barrier for the sterically demanding steps.Increase the reaction temperature. Reactions with hindered substrates often require higher temperatures (e.g., 80-110 °C).[11]
Significant Byproduct Formation (Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[11]Ensure a strictly inert atmosphere. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.[8][14]
Incomplete Consumption of Starting Materials Catalyst Deactivation: The palladium catalyst may be degrading over the course of the reaction.Increase catalyst loading or use a more stable precatalyst. While higher loadings are not ideal, they can sometimes be necessary for challenging substrates. Buchwald precatalysts are designed for high stability and activity.[4]
Slow Reaction Kinetics: The reaction may simply be too slow under the current conditions.Increase reaction time and monitor progress. Use TLC or LC-MS to track the reaction's progress and determine the optimal reaction time.[8]

Troubleshooting Workflow Diagram

Caption: A flowchart for troubleshooting low yields.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for optimization.

  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[8] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]

Catalyst Screening Protocol

To identify the optimal catalyst system, a parallel screening of different palladium sources and ligands is recommended.

  • Setup: Arrange a series of small reaction vials, each containing a stir bar.

  • Reagent Addition: To each vial, add the aryl halide (0.1 mmol), this compound (0.12 mmol), and the chosen base (e.g., K₃PO₄, 0.2 mmol).

  • Catalyst Addition: To each vial, add a different catalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3, RuPhos Pd G3) at a consistent catalyst loading (e.g., 2 mol%).

  • Reaction: Add the degassed solvent, seal the vials, and heat to the desired temperature.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions and analyze the conversion to the desired product in each vial by LC-MS or ¹H NMR.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide, forming a Pd(II) complex. For sterically hindered substrates, this step can be slow. Bulky, electron-rich ligands can accelerate this process.[4]

  • Transmetalation: The organic group from the boronic acid (as a boronate 'ate' complex formed with the base) is transferred to the palladium center.[6][7] This is often the rate-limiting step, especially with hindered substrates.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' ArX Ar-X ArX->Oxidative\nAddition Ar'B(OH)2 Ar'B(OH)₂ + Base Ar'B(OH)2->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Troubleshooting Side Products in Reactions with 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-Bromo-2-chloro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a substituted arylboronic acid, it is a valuable building block, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

However, like all boronic acids, its reactivity can be accompanied by undesired side reactions that consume starting material, reduce yields, and complicate purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot these challenges, understand their mechanistic origins, and implement effective mitigation strategies.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each answer explains the underlying chemical principles and provides actionable protocols to optimize your reaction outcomes.

Question 1: I'm observing a significant amount of 2-bromo-6-chloro-toluene as a byproduct, corresponding to the loss of the boronic acid group. What is causing this and how can I prevent it?

Answer:

You are observing protodeboronation , a common and often frustrating side reaction for arylboronic acids.[1][2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming your starting material and reducing the yield of the desired coupled product.[1]

Causality and Mechanistic Insight:

Protodeboronation is essentially a protonolysis reaction. The propensity for it to occur is highly dependent on the reaction conditions.[1] There are two primary mechanistic pathways:

  • Acid-Catalyzed Pathway: In the presence of a proton source (like adventitious water or acidic media), the boronic acid can be directly protonated, leading to the cleavage of the C-B bond.[1][3][4]

  • Base-Catalyzed Pathway: This pathway is particularly relevant in Suzuki-Miyaura reactions, which require a base. The base activates the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻).[5][6][7] While this is necessary for the desired transmetalation step, this boronate is also more susceptible to protonolysis, often by reacting with water or other protic species in the medium.[1][8][9] For arylboronic acids with electron-withdrawing substituents, this process can be accelerated.[8][10]

Elevated temperatures and the presence of water are known to significantly accelerate the rate of protodeboronation.[9]

Protodeboronation_Pathway Aryl_BA Ar-B(OH)₂ (this compound) Protodeboronation_Product Side Product (Ar-H) Aryl_BA->Protodeboronation_Product Heat Catalytic_Cycle Pd Catalytic Cycle Aryl_BA->Catalytic_Cycle Base Suzuki_Product Desired Product (Suzuki Coupling) Catalytic_Cycle->Suzuki_Product + Ar'-X Proton_Source Proton Source (H₂O, Acid, etc.) Proton_Source->Protodeboronation_Product

Caption: Competing pathways for the arylboronic acid.

Mitigation Strategies:

StrategyRationaleRecommended Action
Ensure Anhydrous Conditions Minimize the primary proton source that facilitates C-B bond cleavage.[9]Use freshly dried solvents (e.g., by passing through a solvent purification system or distilling over a drying agent). Dry glassware thoroughly in an oven. Use anhydrous grades of reagents where possible.
Optimize Base Selection Strong aqueous bases can accelerate protodeboronation. Weaker bases often provide a better balance between activating the boronic acid and minimizing its decomposition.[9]Switch from strong bases like NaOH or KOH to weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that often suppress this side reaction.[11][12]
Lower Reaction Temperature Protodeboronation is kinetically driven and its rate increases with temperature.Determine the lowest effective temperature for your specific coupling reaction. If the desired reaction proceeds efficiently at 60-80 °C, avoid heating to 100 °C or higher if unnecessary.
Use a Protected Boronic Acid Derivative Air-stable derivatives like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborates are more resistant to protodeboronation on the benchtop and in solution.[12][13] They undergo slow hydrolysis under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[12]Synthesize or purchase the MIDA boronate of this compound. This is particularly effective for challenging couplings that require long reaction times or high temperatures.[12][13]
Question 2: My main byproduct is a symmetrical dimer, 6,6'-Dibromo-2,2'-dichloro-3,3'-dimethyl-1,1'-biphenyl. Why is this homocoupling occurring?

Answer:

The formation of a symmetrical biaryl dimer is a result of homocoupling , another prevalent side reaction in palladium-catalyzed processes.[14][15] This reaction competes with the desired cross-coupling and consumes two equivalents of your boronic acid starting material.

Causality and Mechanistic Insight:

While several mechanisms have been proposed, the most widely accepted pathway for homocoupling under Suzuki-Miyaura conditions involves the palladium catalyst and molecular oxygen.[16][17]

  • Oxidation of Pd(0): The active Pd(0) catalyst can react with trace amounts of oxygen in the reaction mixture to form a palladium peroxo complex, (η²-O₂)PdL₂.[16][18]

  • Reaction with Boronic Acid: This peroxo complex is highly reactive towards the boronic acid. It can react with two molecules of the arylboronic acid, ultimately leading to a diarylpalladium(II) complex (Ar₂PdL₂).[16]

  • Reductive Elimination: This diarylpalladium(II) species then undergoes reductive elimination to release the symmetrical biaryl (Ar-Ar) and regenerate the Pd(0) catalyst.[16]

This entire process is a catalytic cycle that runs parallel to your desired Suzuki-Miyaura cycle and is sustained by the presence of oxygen.

Homocoupling_Mechanism cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Cycle A Pd(0)L₂ B Ar-Pd(II)-X A->B Oxidative Addition (Ar'-X) C Ar-Pd(II)-Ar' B->C Transmetalation (Ar-B(OH)₂) C->A Reductive Elimination D Desired Product C->D Ar-Ar' E Pd(0)L₂ F (O₂)Pd(0)L₂ E->F + O₂ G Ar-Pd(II)-Ar F->G + 2 Ar-B(OH)₂ G->E Reductive Elimination H Homocoupling Product G->H Ar-Ar

Caption: Parallel catalytic cycles of Suzuki coupling and homocoupling.

Mitigation Strategies:

StrategyRationaleRecommended Action
Thoroughly Degas the Reaction The primary driver for this side reaction is molecular oxygen.[16][17] Its removal is the most effective way to shut down the homocoupling pathway.Before adding the catalyst, sparge the reaction mixture (solvent, substrates, base) with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, use several "freeze-pump-thaw" cycles, especially for larger-scale reactions. Maintain a positive pressure of inert gas throughout the reaction.
Use an Efficient Catalyst System A highly active catalyst system will favor the kinetics of the desired cross-coupling cycle over the competing homocoupling pathway.Ensure you are using an appropriate ligand for your specific transformation. Buchwald or Nolan-type ligands, for example, often generate highly active catalysts that can accelerate the desired reaction.[13][14] Using a well-defined Pd(0) precatalyst can also be beneficial.
Control Reagent Stoichiometry Using a slight excess of the boronic acid is common, but a large excess can increase the statistical likelihood of homocoupling.Start with 1.1-1.2 equivalents of the boronic acid relative to the limiting halide partner. Avoid using large excesses unless necessary for a particularly difficult coupling.
Question 3: My reaction is sluggish, and my starting boronic acid seems to have poor solubility in common organic solvents like dioxane or toluene. What could be the issue?

Answer:

This issue is often related to the formation of boroxines . Boronic acids have a propensity to undergo dehydration, especially upon storage or when heated in a non-aqueous solvent, to form a cyclic trimer anhydride known as a boroxine.[19]

Causality and Consequence:

(ArB(OH)₂)₃ + 3 H₂O ⇌ 3 ArB(OH)₂

This is an equilibrium process. The boroxine (ArBO)₃ is typically more crystalline and often less soluble than the corresponding monomeric boronic acid.[19] If a significant portion of your starting material has converted to the boroxine, it can lead to:

  • Reduced Solubility: The boroxine may not fully dissolve, leading to a heterogeneous mixture and slow reaction kinetics.

  • Altered Reactivity: The rate at which the boroxine re-hydrolyzes back to the active monomeric boronic acid can become the rate-limiting step of your overall process.

While this hydrolysis is very rapid in the presence of sufficient water, under strictly anhydrous conditions, the boroxine form can persist.[19]

Troubleshooting and Solutions:

  • Characterize Your Starting Material: Before starting a reaction, check the purity and form of your boronic acid, especially if it's from an older batch.

  • Modify Solvent System: In many Suzuki-Miyaura reactions, a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is used.[13] The aqueous phase not only dissolves the inorganic base but also ensures the boroxine is rapidly hydrolyzed back to the active boronic acid monomer. If your reaction is fully anhydrous and sluggish, the controlled addition of a small amount of water may be beneficial, provided it does not exacerbate protodeboronation.

  • Use Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can prevent boroxine formation entirely. These esters are generally more soluble in organic solvents and are stable to storage. They participate in the catalytic cycle after activation by the base.

Part 2: General FAQs

Question: What is the precise role of the base in the Suzuki-Miyaura reaction, and how does its choice impact side reactions?

Answer: The base is a critical component of the Suzuki-Miyaura reaction, and its primary role is to facilitate the crucial transmetalation step.[5][6] There are two accepted mechanisms by which it achieves this:

  • Boronate Pathway: The base deprotonates the boronic acid to form a tetrahedral "ate" complex, [ArB(OH)₃]⁻. This species is more electron-rich and thus more nucleophilic than the neutral boronic acid, which accelerates the transfer of the aryl group from boron to the palladium center.[6][7]

  • Hydroxide Pathway: The base can react with the palladium-halide complex (Ar'-Pd-X) to form a palladium-hydroxide complex (Ar'-Pd-OH). This complex then undergoes a more facile reaction with the neutral boronic acid.[6]

Impact on Side Reactions:

The choice of base creates a delicate balance. A stronger base may accelerate the desired transmetalation but can also significantly increase the rate of undesired base-catalyzed protodeboronation.[8][9]

Base TypeExamplesProsCons
Strong Hydroxides NaOH, KOHHighly effective at promoting transmetalation. Inexpensive.Can promote ester hydrolysis on sensitive substrates. Significantly increases the risk of protodeboronation.[6]
Carbonates K₂CO₃, Cs₂CO₃Good general-purpose bases. Often provide a good balance between reactivity and minimizing side reactions.[11]May be less effective for very challenging couplings requiring high activation.
Phosphates K₃PO₄Often considered the optimal choice for sensitive or unstable boronic acids.[12] Effective at promoting coupling while being mild enough to suppress protodeboronation.More expensive than carbonates or hydroxides.
Fluorides KF, CsFThe fluoride ion is thought to play a unique role in activating the C-B bond. Can be effective under anhydrous conditions.[5][6]Can be less effective in some systems; performance is highly substrate-dependent.

Part 3: References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. 3

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. 14

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. 4

  • Protodeboronation. Wikipedia. 1

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 8

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 20

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. 16

  • A basic switch leads to big changes in Suzuki coupling. ACS Publications. 11

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. 21

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. 15

  • Boronic acid. Wikipedia. 2

  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Benchchem. 9

  • Suzuki Coupling. Organic Chemistry Portal. 5

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. 18

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. 17

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. 12

  • comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem. 6

  • Properties of a model aryl boronic acid and its boroxine. PubMed. 19

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. 10

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. 7

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. 13

References

Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist:

Welcome to the Technical Support Center. As researchers and drug development professionals, we handle complex, often sensitive, reagents daily. One such reagent, 6-Bromo-2-chloro-3-methylphenylboronic acid, is a valuable building block for creating novel molecular architectures. However, its utility is often challenged by a common and frustrating side reaction: protodeboronation.

This guide is designed to provide you with not just troubleshooting steps, but a deep, mechanistic understanding of why this side reaction occurs and how to strategically prevent it. By understanding the causality behind your experimental choices, you can develop robust and reproducible synthetic routes.

Section 1: Understanding the Challenge: The "Why" of Protodeboronation

Q1: What is protodeboronation and why should I be concerned?

Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In essence, your valuable boronic acid reverts to a simple arene (in this case, 1-Bromo-3-chloro-2-methylbenzene), which is a dead-end for your desired cross-coupling reaction. This process is a major cause of low yields and purification difficulties in reactions like the Suzuki-Miyaura coupling.[1][2]

Q2: Why is this compound particularly susceptible to protodeboronation?

This specific boronic acid has a "perfect storm" of structural features that make it prone to this undesired reaction:

  • Steric Hindrance: The presence of two ortho-substituents (the chloro and methyl groups) creates significant steric bulk around the boronic acid moiety. This crowding can slow down the desired transmetalation step in a Suzuki-Miyaura coupling, giving the protodeboronation side reaction more time to occur.[3][4][5][6]

  • Electronic Effects: The bromo- and chloro- substituents are electron-withdrawing, which increases the Lewis acidity of the boron atom.[3][7][8] While this can be complex, highly electron-deficient arylboronic acids are known to be unstable under basic conditions, which are typical for Suzuki-Miyaura couplings.[3][7][9]

Q3: What are the primary mechanisms of protodeboronation?

Protodeboronation can occur under both acidic and basic conditions, but for Suzuki-Miyaura reactions, the base-catalyzed pathway is the most relevant.[1][10][11] The process is highly dependent on pH.[1][7][12] Under basic conditions, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate form (ArB(OH)₃⁻).[7][13] This boronate can then react with a proton source (like water) to cleave the C-B bond.[1]

Protodeboronation_Mechanism Simplified Base-Catalyzed Protodeboronation Pathway Start Arylboronic Acid Ar-B(OH)₂ Boronate Arylboronate [Ar-B(OH)₃]⁻ Start->Boronate + OH⁻ (Base) Boronate->Start - OH⁻ (Equilibrium) TransitionState Transition State (ipso-Protonation) Boronate->TransitionState + H₂O (Proton Source) Product Protodeboronated Arene Ar-H TransitionState->Product C-B Cleavage Borate B(OH)₄⁻ TransitionState->Borate

Caption: Simplified pathway for base-catalyzed protodeboronation.

Section 2: Troubleshooting Guide for In-Reaction Protodeboronation

This section addresses the most common scenario: observing low yield and the presence of the 1-Bromo-3-chloro-2-methylbenzene byproduct in your crude reaction mixture.

Q4: I'm seeing significant protodeboronation in my Suzuki-Miyaura coupling. Which reaction parameter should I investigate first?

A: Start with your base. The choice of base is arguably the most critical factor in controlling protodeboronation.[14] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can dramatically accelerate the decomposition of sensitive boronic acids.[3][7]

Our Recommendation: Switch to a weaker, less nucleophilic base. Phosphates and carbonates are often excellent choices.

BaseTypical ConditionsRationale for Preventing Protodeboronation
K₃PO₄ Anhydrous THF or Toluene, 80-100 °CModerately basic, low solubility in organic solvents. Creates a heterogeneous mixture, limiting the concentration of base in solution and minimizing boronate formation.
K₂CO₃ Aqueous mixtures (e.g., Toluene/H₂O)A standard, mild base. The aqueous phase is necessary for its function but can also be a proton source. Use minimal water.[15]
Cs₂CO₃ Anhydrous THF or DioxaneOften provides good results with hindered substrates. Its higher solubility can sometimes be a drawback compared to K₃PO₄.[13]
KOAc Anhydrous solventsA very weak base that can be effective in specific cases where even carbonates are too strong.[16]

Q5: How does my choice of solvent impact protodeboronation?

A: The solvent system plays a dual role: it solubilizes your reagents and mediates the activity of the base and water.

  • Protic vs. Aprotic Solvents: Protic solvents (like water or alcohols) can directly participate in protodeboronation by acting as a proton source.[17][18]

  • Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[15][16] This involves using anhydrous solvents and a base like K₃PO₄.

  • Water's Role: While often a component in Suzuki couplings to dissolve the base, excess water should be avoided. If an aqueous system is necessary, use the minimum amount required to achieve catalysis.

Q6: What is the role of temperature and reaction time?

A: This is a classic kinetic trade-off. The desired Suzuki coupling and the undesired protodeboronation are both accelerated by temperature.

  • Minimize Temperature: Try to find the lowest possible temperature at which the catalytic cycle proceeds efficiently. A good starting point is 60-70 °C, monitoring the reaction closely.

  • Shorten Reaction Time: Do not let reactions run overnight unnecessarily. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Prolonged exposure to basic, high-temperature conditions will favor decomposition.[2]

Q7: Can my catalyst system influence the rate of protodeboronation?

A: Absolutely. The goal is to make the productive cross-coupling reaction as fast as possible, so it outcompetes the decomposition pathway.

  • Use High-Activity Catalysts: Modern palladium precatalysts (e.g., G3- or G4-palladacycles) paired with bulky biarylphosphine ligands (like SPhos, XPhos, or RuPhos) are designed for rapid oxidative addition and reductive elimination, even with sterically hindered partners.[15] A faster catalytic cycle means the boronic acid spends less time free in the basic solution.

  • Beware of Ligand Effects: Interestingly, some studies have shown that very bulky phosphine ligands can, in some cases, promote palladium-catalyzed protodeboronation.[19] If you suspect this, screening a few different ligands is a prudent step.

Section 3: Best Practices for Storage and Handling

Protodeboronation doesn't just happen in the reaction flask. Improper storage can lead to significant degradation over time.

Q8: How should I store this compound to ensure its stability?

A: Boronic acids are sensitive to moisture and air.[20][21]

  • Temperature: Store in a refrigerator at a temperature below 4°C (39°F).[21]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and hydrolysis from atmospheric moisture.[20][21]

  • Container: Use a tightly sealed container made of inert material like glass or HDPE plastic.[20] Ensure the cap provides an excellent seal.

  • Segregation: Store away from strong acids, bases, and oxidizing agents.[22]

Storage_Workflow Recommended Handling Workflow Receive Receive Compound Store Store Immediately: - Below 4°C - Inert Atmosphere (N₂/Ar) - Tightly Sealed Receive->Store Weigh Weigh Quickly in Dry Environment Store->Weigh For Use Use Use Immediately in Anhydrous Reaction Setup Weigh->Use Reseal Purge Headspace with N₂/Ar and Reseal Tightly Use->Reseal If Material Remains Reseal->Store Return to Storage

Caption: Recommended workflow for handling sensitive boronic acids.

Section 4: Advanced Protocols & FAQs

Q9: Can you provide a "best-practice" starting protocol for a Suzuki-Miyaura coupling with this boronic acid?

A: Certainly. Here is a robust starting point designed to minimize protodeboronation.

Experimental Protocol: Low-Protodeboronation Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vial, add this compound (1.2 equiv.), your aryl halide coupling partner (1.0 equiv.), and finely powdered, anhydrous K₃PO₄ (2.5 equiv.).

  • Inerting: Seal the vial with a septum cap, and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent & Catalyst: Add anhydrous Toluene or 2-MeTHF via syringe. Perform a sub-surface sparge with Argon for 15 minutes to degas the solvent. Add your chosen Pd catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the aryl halide is consumed, cool the reaction to room temperature. Quench with a small amount of water, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Proceed with standard aqueous work-up and purification.

Q10: Can I use boronic esters or trifluoroborates to avoid this problem?

A: Yes, this is an excellent strategy. Converting the boronic acid to a more stable derivative like a pinacol boronic ester or a potassium trifluoroborate salt can protect it from degradation.[23] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its free concentration low and minimizing the opportunity for protodeboronation.[23][24]

References

Technical Support Center: Purification of Products from 6-Bromo-2-chloro-3-methylphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for purifying reaction products derived from 6-Bromo-2-chloro-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of biaryl compounds, which are frequently synthesized using this key intermediate. As a staple in Suzuki-Miyaura cross-coupling reactions, this boronic acid is pivotal in creating complex molecules, but achieving high purity of the final product requires a systematic and well-understood approach.[1][2][3]

This guide provides in-depth, field-proven insights in a question-and-answer format, focusing on troubleshooting common issues and explaining the chemical principles behind each purification strategy.

Understanding Potential Impurities

The first step in designing any purification strategy is to understand what you are trying to remove. In a typical Suzuki-Miyaura cross-coupling reaction using this compound, the crude product is a mixture of the desired biaryl product and several potential impurities.

Impurity TypeChemical Name/ClassTypical Properties & Removal Strategy
Starting Material This compoundAcidic. Removable via basic aqueous wash (acid-base extraction).[4][5]
Starting Material Aryl or Heteroaryl HalideNeutral. Polarity varies. Removed by chromatography or recrystallization.
Homocoupling Byproduct Biphenyl dimer of the coupling partnerNeutral. Often has similar polarity to the product, requiring careful chromatography or recrystallization.[6]
Protodeboronation Product 1-Bromo-3-chloro-2-methylbenzeneNeutral. Typically less polar than the desired product. Removed by chromatography.
Catalyst Residue Palladium complexes, phosphine ligands/oxidesCan be complex. Some are removed by aqueous washes; others may require a silica plug or full chromatography.
Base Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄)Basic. Water-soluble. Removed by aqueous washes during work-up.[7]
Frequently Asked Questions (FAQs)
Q1: What is the very first purification step I should take after my reaction is complete?

Answer: Your first step should always be a liquid-liquid extraction, often referred to as an aqueous work-up. This is a critical stage that removes the bulk of inorganic salts (like the base used in the reaction) and highly polar, water-soluble impurities.[8]

The rationale is to partition the components of your reaction mixture between an organic solvent (in which your desired product is soluble) and an aqueous layer. For Suzuki reaction products, a common choice is to dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and wash it sequentially with water, a dilute acid, a dilute base, and finally a brine solution to remove residual water from the organic layer. This initial work-up significantly simplifies the subsequent, more precise purification steps.

Q2: How can I specifically remove the unreacted this compound?

Answer: Unreacted boronic acid is one of the most common impurities. Due to the acidic nature of the boronic acid group [-B(OH)₂], you can selectively remove it using an acid-base extraction.[4][5]

The principle is straightforward: by washing your organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate, NaHCO₃), you deprotonate the acidic boronic acid.[5] This converts it into its corresponding boronate salt, which is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of the organic phase where your neutral product remains.[8] See the detailed protocol below for a step-by-step guide.

Q3: My crude product is a solid. Should I use flash column chromatography or recrystallization?

Answer: The choice between these two powerful techniques depends on the nature of your impurities and your desired outcome.

  • Recrystallization is an excellent choice if you can find a suitable solvent system and your goal is to obtain very high-purity crystalline material. It is a highly selective process where only molecules of the same compound fit well into the crystal lattice, leaving impurities behind in the solvent.[9] It is often more scalable and cost-effective than chromatography. However, finding the right solvent can be time-consuming, and some material is always lost in the mother liquor, reducing the overall yield.[10]

  • Flash Column Chromatography is a more versatile and broadly applicable technique. It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and their solubility in a mobile phase.[11] It is highly effective at separating mixtures with multiple components or impurities that have polarities close to your product. The main downsides are that it is more labor-intensive, uses larger volumes of solvent, and can sometimes lead to product decomposition on acidic silica gel.[11]

Senior Scientist's Recommendation: For a first-time synthesis, chromatography is often the most reliable method to isolate a pure sample and understand the impurity profile. Once the product is characterized, you can develop a more efficient recrystallization protocol for future batches. Often, the best approach is sequential: a rapid column to remove the major impurities followed by a recrystallization to achieve analytical purity.[12]

Q4: How do I choose the right solvent system for flash column chromatography?

Answer: The key is to use Thin Layer Chromatography (TLC) to scout for the optimal solvent system (mobile phase). The goal is to find a solvent or solvent mixture that provides good separation between your desired product and its impurities.

The ideal target is to have your product spot move to a retention factor (Rf) of approximately 0.3-0.4 .[13]

  • An Rf value is the ratio of the distance the spot traveled to the distance the solvent front traveled.

  • An Rf > 0.5 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[13]

  • An Rf < 0.2 suggests the compound will move too slowly, leading to broad peaks, long run times, and excessive solvent usage.

Start with a non-polar solvent like heptane or hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane until you achieve the target Rf. For example, you might test 10%, 20%, and 30% ethyl acetate in heptane.

Troubleshooting Guide

This section addresses specific failures you might encounter during purification and provides a logical path to a solution.

Problem 1: My Flash Column Chromatography Failed.
  • Causality & Logic: This typically means your compound is too polar for the chosen solvent system and is strongly adsorbed to the silica gel. In some cases, acidic compounds can bind irreversibly, or the compound may have decomposed on the acidic silica.[11]

  • Solution Path:

    • Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you are using ethyl acetate/heptane, you can add a small amount of methanol (1-5%) to dramatically increase polarity.

    • Test for Decomposition: Scrape a small amount of silica from the top of the column, suspend it in a very polar solvent like methanol, and spot it on a TLC plate to see if you can recover any material. You can also perform a 2D TLC test beforehand to check for stability on silica.[11]

    • Use a Different Stationary Phase: If your compound is acid-sensitive, consider using deactivated (neutral) silica, alumina, or even reverse-phase silica for future attempts.[11]

  • Causality & Logic: This classic problem usually points to a technical error in how the column was prepared or loaded. Overloading the column with too much crude material is a common cause. Other possibilities include poor column packing (leading to channeling) or loading the sample in a solvent that is too strong, causing the band to spread.[14][15]

  • Solution Path:

    • Reduce the Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.[13] For difficult separations, use less.

    • Improve Loading Technique: Dissolve your sample in the minimum amount of solvent, preferably the mobile phase itself.[15] If the sample has poor solubility, use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica before being added to the column.[15]

    • Ensure Proper Packing: Pack the column carefully to avoid air bubbles and cracks, which create channels for the solvent and sample to flow through without proper separation.[14]

Problem 2: My Recrystallization Failed.
  • Causality & Logic: This happens for two main reasons: either the solution is not saturated (you added too much solvent), or the solution is supersaturated and requires a nucleation event to initiate crystallization.[10]

  • Solution Path:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide a nucleation site. Alternatively, add a tiny "seed crystal" of the pure product if you have one.[9]

    • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent to re-establish saturation, then allow it to cool again.[16]

    • Cool Further: Place the flask in an ice bath to further decrease the compound's solubility.[9]

  • Causality & Logic: This occurs when the melting point of your solid is lower than the boiling point of the recrystallization solvent. As the solution cools, it becomes saturated, but instead of crystallizing, the solute precipitates as a liquid because the temperature is still above its melting point. This oil often traps impurities.[17]

  • Solution Path:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional solvent to lower the saturation temperature.

    • Use a Lower-Boiling Solvent: Your primary solvent may be inappropriate. Find a new solvent with a lower boiling point.

    • Try a Two-Solvent System: Use a solvent in which your compound is very soluble, and add a second, miscible "anti-solvent" in which it is poorly soluble until the solution becomes cloudy (the saturation point), then heat to clarify and cool slowly.[18]

Experimental Protocols & Data
Protocol 1: Standard Acid-Base Extraction Work-up

This protocol is designed to remove the unreacted boronic acid, the inorganic base, and other acidic or basic impurities.

  • Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, 10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently at first to release any CO₂ gas that may form, then more vigorously. Allow the layers to separate and drain the lower aqueous layer.[5]

  • Wash the organic layer with deionized water. Drain the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the water dissolved in the organic layer.

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain your crude product.

Protocol 2: Flash Column Chromatography (Wet Loading)
  • Select a column of the appropriate size (typically 50-100 times the weight of your crude sample in silica).

  • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

  • Prepare a slurry of silica gel in your starting, non-polar solvent system.

  • Pour the slurry into the column. Use gentle air pressure to pack the silica into a stable bed, ensuring no cracks or bubbles are present. Drain the excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.[15]

  • Dissolve your crude product in the minimum amount of solvent possible.[15]

  • Carefully add the sample solution to the top of the column with a pipette.

  • Drain the solvent until the sample has fully entered the silica bed.

  • Carefully add your mobile phase solvent to the top of the column and begin applying pressure to elute the compounds, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent via rotary evaporation.

Protocol 3: Single-Solvent Recrystallization
  • Place the crude solid product in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent, just enough to cover the solid.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent dropwise until the solid just completely dissolves. Do not add an excessive amount.[10]

  • If the solution is colored, you may add a small amount of decolorizing charcoal and perform a hot gravity filtration to remove it.[9]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]

  • Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[9]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[10]

  • Allow the crystals to dry completely under vacuum or in a drying oven.

Data Tables for Quick Reference
Table 1: Common Solvents for Normal-Phase Chromatography (in order of increasing polarity)
Heptane / Hexane
Toluene
Dichloromethane (DCM)
Diethyl Ether
Ethyl Acetate (EtOAc)
Acetone
Acetonitrile
Methanol (MeOH)

| Table 2: Common Solvent Pairs for Two-Solvent Recrystallization |

"Good" Solvent (Soluble) "Bad" Solvent (Insoluble)
Acetone Water
Ethanol Water
Methanol Diethyl Ether
Dichloromethane Hexane

| Toluene | Heptane |

Visualization: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the properties of your crude product.

Purification_Workflow A Crude Reaction Mixture (Post-Work-up) B Is the product a solid? A->B C Product is an Oil B->C No D Product is a Solid B->D Yes E Flash Column Chromatography C->E F Can a suitable recrystallization solvent system be found? D->F J Is the product pure (by NMR, LCMS)? E->J G Yes F->G Yes H No F->H No I Recrystallization G->I H->E I->J K Yes J->K Yes L No J->L No M Final Pure Product K->M N Consider sequential purification: Chromatography -> Recrystallization L->N N->E

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Managing Homocoupling Side Reactions of 6-Bromo-2-chloro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing homocoupling side reactions of 6-bromo-2-chloro-3-methylphenylboronic acid. This guide is designed to provide you with in-depth troubleshooting strategies and preventative measures to optimize your Suzuki-Miyaura cross-coupling reactions. As a sterically hindered and electronically complex substrate, this compound presents unique challenges, with homocoupling being a primary contributor to reduced yields and purification difficulties. This resource, structured in a question-and-answer format, offers practical, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Question 1: What is homocoupling, and why is it a significant issue with this compound?

Answer: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl dimer.[1][2] In the case of this compound, this results in the formation of 2,2'-dichloro-3,3'-dimethyl-1,1'-biphenyl. This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the boronic acid, thereby lowering the yield of the desired cross-coupled product.[1]

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making chromatographic separation challenging and time-consuming.[1]

  • Stoichiometric Imbalance: The consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leading to incomplete conversion of the coupling partner.

The steric hindrance from the ortho-chloro and ortho-methyl groups on this compound can slow down the desired cross-coupling reaction, giving more opportunity for side reactions like homocoupling to occur.

Question 2: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?

Answer: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][3] This Pd(II) can then facilitate the homocoupling of the boronic acid.[3] The mechanism involves the formation of a palladium peroxo complex that reacts with the boronic acid.[3][4][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[6][7] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[7]

Question 3: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer. How can I confirm its identity?

Answer: The most reliable way to confirm the identity of the suspected homocoupled byproduct is through a combination of analytical techniques:

  • Mass Spectrometry (MS): The homocoupled dimer of this compound will have a distinct molecular weight and isotopic pattern. You can calculate the expected mass and compare it to your experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show a different set of signals for the symmetrical homocoupled product compared to the unsymmetrical desired cross-coupled product.

  • Reference Standard: If possible, synthesizing an authentic sample of the homocoupled dimer via an independent route provides an unambiguous reference for comparison by techniques like LC-MS, GC-MS, or TLC.[6]

Troubleshooting Guide

Problem 1: High levels of the homocoupled dimer are observed by LC-MS, and the yield of the desired product is low.

This is a classic sign that the conditions are favoring the homocoupling pathway. Here are the steps to troubleshoot this issue:

Solution 1.1: Rigorous Deoxygenation

The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.[6][8]

  • Inert Gas Sparging: Bubble an inert gas, such as nitrogen or argon, through your solvent(s) for at least 15-30 minutes before use.[1] A subsurface sparge, where the gas is introduced below the liquid surface, is more effective.[1]

  • Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent(s).[1] This technique is particularly useful for small-scale reactions.

Solution 1.2: Catalyst and Ligand Selection

Your choice of catalyst and ligand can significantly influence the competition between cross-coupling and homocoupling.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[8][9]

  • Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.[2][8][10] For sterically hindered substrates like this compound, these ligands are often essential.[8][11]

Solution 1.3: Add a Mild Reducing Agent

The addition of a mild reducing agent can help to scavenge any Pd(II) species that may form, without interfering with the catalytic cycle.

  • Potassium Formate: The use of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction medium.[6][12]

Problem 2: The reaction is sluggish, and I observe both unreacted starting materials and the homocoupled byproduct.

A slow reaction rate can provide a larger window for side reactions to occur. The steric hindrance of this compound is a likely contributor to a slow transmetalation step.

Solution 2.1: Optimize the Base and Solvent System

The base and solvent play a crucial role in activating the boronic acid and influencing reaction kinetics.

  • Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[10] For sterically hindered boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) may be necessary to facilitate the transmetalation step.

  • Solvent Effects: The choice of solvent can influence catalyst stability and reactivity.[13][14] Common solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent (e.g., dioxane, THF, toluene) and water.[15] The optimal solvent system should be determined empirically.

Solution 2.2: Consider Using a Boronic Ester

Boronic esters are generally more stable than their corresponding boronic acids and can be less prone to side reactions.[8][16]

  • Pinacol Esters: Converting this compound to its pinacol ester can improve its stability and handling. The boronic acid can be slowly released in situ under the reaction conditions, keeping its concentration low and minimizing degradation.[8]

  • MIDA Boronates: These are exceptionally stable boronic acid surrogates that can be used in a controlled manner.[8]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[8][17]

Problem 3: My reaction is not reproducible, with varying levels of homocoupling between batches.

Inconsistent results often point to subtle variations in reaction setup and reagent quality.

Solution 3.1: Ensure Reagent Purity and Dryness
  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which can affect their reactivity. Ensure your this compound is of high purity.

  • Solvent Quality: Use high-purity, dry solvents. Some solvent impurities can act as catalyst poisons.[13]

Solution 3.2: Standardize the Deoxygenation Procedure

Ensure that your method for deoxygenating the reaction mixture is consistent for every experiment. Minor variations in the amount of residual oxygen can lead to significant differences in the amount of homocoupling.

Preventative Strategies and Best Practices

To proactively minimize homocoupling, consider the following strategies when designing your Suzuki-Miyaura coupling reaction with this compound.

Recommended Reagent Selection
Reagent ClassRecommendationRationale
Palladium Source Pd(0) precatalysts (e.g., Pd₂(dba)₃) or modern Pd(II) precatalysts (e.g., XPhos Pd G3)Avoids the initial, often problematic, in situ reduction of simple Pd(II) salts which can lead to homocoupling.[7][8]
Ligand Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos)Accelerates the desired cross-coupling pathway, particularly for sterically hindered substrates.[8][11]
Base K₃PO₄ or Cs₂CO₃Effective for activating sterically hindered boronic acids while being less prone to promoting homocoupling than strong bases.[9]
Solvent Degassed aprotic polar solvents (e.g., Dioxane/H₂O, Toluene/H₂O)Provides good solubility for the reagents and facilitates the reaction. Rigorous degassing is crucial.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, Base, and Ligand in a dry flask inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas 4. Degas Reaction Mixture (e.g., N₂ sparging for 15 min) solvent->degas catalyst 5. Add Palladium Catalyst (under positive inert gas pressure) degas->catalyst heat 6. Heat to Desired Temperature (e.g., 80-110 °C) catalyst->heat monitor 7. Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench 8. Quench Reaction and Perform Aqueous Workup monitor->quench purify 9. Purify Product (Column Chromatography) quench->purify

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling, emphasizing deoxygenation steps.

Competing Reaction Pathways

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_o2 O₂ pd0->pd_o2 aryl_halide Ar¹-X aryl_halide->oxidative_addition pd_complex Ar¹-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar²-B(OH)₂ base Base boronic_acid->base homocoupling_step Homocoupling boronic_acid->homocoupling_step base->transmetalation diaryl_pd Ar¹-Pd(II)-Ar²(L₂) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration cross_product Ar¹-Ar² (Desired Product) reductive_elimination->cross_product pd2 Pd(II) Species pd_o2->pd2 pd2->homocoupling_step homocoupling_step->pd0 Pd(0) Regeneration homocoupling_product Ar²-Ar² (Side Product) homocoupling_step->homocoupling_product

Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • XPhos Pd G3 (1-2 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or sealed reaction vial with a stir bar

Procedure:

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]

  • Final Degassing: Sparge the reaction mixture with argon or nitrogen for an additional 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

troubleshooting low reactivity of 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with 6-Bromo-2-chloro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Introduction: Understanding the Challenge

This compound is a highly substituted arylboronic acid. Its structure, featuring two ortho-substituents (bromo and chloro) relative to the boronic acid moiety, presents significant steric hindrance. This congestion can dramatically slow down key steps in the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination, leading to low or no product yield under standard conditions.[1][2] This guide provides a systematic approach to troubleshoot and optimize these challenging couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no conversion in my Suzuki-Miyaura reaction. What are the primary causes?

A1: Low conversion with this substrate is common and typically stems from a combination of factors directly related to its sterically demanding nature.

  • Steric Hindrance: The core issue is the extreme steric bulk around the boronic acid. The ortho-chloro and ortho-bromo groups physically block the palladium center from efficient coordination and subsequent transmetalation, which is often the rate-limiting step.[1][3]

  • Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often completely ineffective for substrates this hindered.[4] The ligand system is critical for creating a reactive catalyst that can accommodate the bulky coupling partners.

  • Boronic Acid Quality and Stability: Arylboronic acids can be prone to decomposition. Protodeboronation (cleavage of the C-B bond) can occur, especially under harsh basic conditions or in the presence of excess water, reducing the amount of active reagent.[4][5] They can also form unreactive cyclic anhydrides (boroxines) upon storage.

  • Ineffective Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid and facilitating the catalytic cycle. An inappropriate choice can lead to catalyst deactivation, poor solubility, or decomposition of the starting materials.[6]

Q2: How can I assess the quality of my this compound before starting the reaction?

A2: Ensuring the integrity of your boronic acid is a critical first step. Decomposition or anhydride formation can be a hidden cause of reaction failure.

  • Visual Inspection: The compound should be a free-flowing white to off-white solid. Clumpy or discolored material may indicate decomposition.

  • NMR Spectroscopy: A ¹H or ¹¹B NMR can provide information on purity. However, the presence of boroxines can complicate the spectra.

  • Derivatization: A highly reliable method is to convert a small sample of the boronic acid into its diethanolamine adduct. This process selectively isolates the active boronic acid from its anhydride form. If a significant amount of your starting material does not precipitate as the adduct, it suggests a high level of inactive boroxine.[1] See Protocol 2 for a detailed procedure.

Q3: My standard catalyst, Pd(PPh₃)₄, failed. What advanced catalyst and ligand systems are recommended for this substrate?

A3: For severely hindered couplings, specialized ligands are not just beneficial; they are essential. You require ligands that are both bulky and electron-rich to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate the slow reductive elimination step.[1][4]

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings

Ligand TypeRecommended LigandsRecommended PrecatalystKey Advantages
Biaryl Phosphines XPhos, SPhos, RuPhosXPhos Pd G3, SPhos Pd G2Highly effective for sterically demanding substrates; accelerate oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SImesPEPPSI™-IPrOffer strong Pd-C bonds, leading to robust catalysts that resist decomposition at high temperatures.
Other Specialized Ligands CataXCium® ACataXCium® A Pd G3Proven effective for challenging couplings involving unprotected functional groups like anilines.[7]

As a Senior Application Scientist, my recommendation is to start with a Buchwald-type biarylphosphine ligand system, such as XPhos Pd G3 , as it has a broad track record of success in overcoming extreme steric hindrance.[2]

Q4: What are the optimal base and solvent choices for this challenging coupling?

A4: The base and solvent must work in concert with the catalyst system.

  • Base Selection: A strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (K₃PO₄) is an excellent first choice as it is strong enough to facilitate transmetalation without causing significant protodeboronation or hydrolysis of sensitive functional groups.[1] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective alternatives.

  • Solvent System: Anhydrous solvent systems are often preferred to minimize protodeboronation.[4] Toluene, 1,4-dioxane, or THF are common choices. However, a small amount of water (e.g., a 10:1 dioxane/H₂O mixture) is sometimes necessary to solubilize the base and facilitate the catalytic cycle.[1] If protodeboronation is a major issue, consider completely anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[8]

Q5: I'm seeing side products like homocoupling and protodeboronation. How can I minimize these?

A5: These side reactions compete with your desired product formation and are common in difficult couplings.

  • Protodeboronation: This is the loss of the boronic acid group, replacing it with a hydrogen atom.

    • Cause: Often promoted by excessive water, high temperatures, or overly strong/nucleophilic bases.[4][5]

    • Solution:

      • Use anhydrous solvents and a non-nucleophilic base (e.g., K₃PO₄).

      • Shorten reaction times. A highly active catalyst can "outrun" the decomposition pathway.[9]

      • Consider converting the boronic acid to a more stable boronic ester (see Q6).

  • Homocoupling (Glaser-Hay type): This is the coupling of two boronic acid molecules to form a symmetrical biaryl.

    • Cause: Can be promoted by certain catalyst systems or the presence of oxygen.

    • Solution:

      • Thoroughly degas your reaction mixture to remove oxygen.

      • Screen different catalyst/ligand combinations.

      • Slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[10]

Q6: Should I convert the boronic acid to a pinacol or MIDA ester?

A6: Yes, this is an excellent advanced strategy. Converting the boronic acid to a boronate ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester, offers significant advantages.

  • Enhanced Stability: Boronate esters are significantly more stable to storage and are resistant to protodeboronation under many reaction conditions.[11]

  • Controlled Release: MIDA boronates, in particular, are highly stable and only release the active boronic acid into the reaction mixture under specific basic conditions.[12] This slow release mechanism can suppress side reactions like homocoupling by maintaining a very low concentration of the reactive species.

  • Improved Purification: Boronate esters are often easier to purify than the corresponding boronic acids.

This strategy adds a synthetic step but can be the key to success when the boronic acid's instability is the primary point of failure.

Troubleshooting Workflow & Experimental Protocols

The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions with this compound.

TroubleshootingWorkflow start Low or No Conversion check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions boronic_acid_quality Assess Boronic Acid (See Protocol 2) check_reagents->boronic_acid_quality other_reagents_quality Check Purity/Dryness of: - Aryl Halide - Solvent - Base check_reagents->other_reagents_quality catalyst_system Optimize Catalyst & Ligand (See Table 1) check_conditions->catalyst_system base_solvent Optimize Base & Solvent (K₃PO₄, Anhydrous Dioxane) check_conditions->base_solvent temperature_time Adjust Temperature & Time (e.g., 80-110°C, monitor by LCMS) check_conditions->temperature_time side_products 3. Analyze for Side Products catalyst_system->side_products base_solvent->side_products temperature_time->side_products protodeboronation Protodeboronation Observed side_products->protodeboronation Yes homocoupling Homocoupling Observed side_products->homocoupling Yes final_product Successful Coupling side_products->final_product No ester_strategy 4. Advanced Strategy: Use Boronate Ester (MIDA/Pinacol) protodeboronation->ester_strategy homocoupling->ester_strategy ester_strategy->final_product

Caption: A step-by-step troubleshooting workflow for challenging Suzuki couplings.

Protocol 1: General Procedure for High-Performance Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic aryl halide partner.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Quality Control via Diethanolamine Adduct Formation

This procedure helps validate the quality of your boronic acid by separating it from its inactive boroxine form.[1]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv, e.g., 250 mg) in a minimal amount of a suitable solvent like dichloromethane.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Assessment: The weight of the isolated adduct can be used to estimate the purity of the original boronic acid. This stable adduct can be used directly in Suzuki coupling reactions, typically with protic solvents.

Mechanistic Insight: Why This Substrate is Difficult

The Suzuki-Miyaura catalytic cycle involves three key steps. For this substrate, steric hindrance creates significant energy barriers at the last two stages.

SuzukiCycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiib Ar-Pd(II)-X-L oxidative_addition->pdiib transmetalation Transmetalation (Sterically Hindered!) pdiib->transmetalation Ar'-B(OH)₂ Base pdiic Ar-Pd(II)-Ar'-L transmetalation->pdiic reductive_elimination Reductive Elimination (Sterically Hindered!) pdiic->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The Suzuki-Miyaura cycle, highlighting sterically hindered steps.

References

Technical Support Center: Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving 6-Bromo-2-chloro-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our aim is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Challenge of a Hindered and Dihalogenated Substrate

This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The steric hindrance arising from the ortho-chloro and ortho-methyl groups can significantly impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Furthermore, the presence of two different halogen atoms—bromine and chlorine—necessitates careful control of reaction conditions to achieve selective coupling at the more reactive C-Br bond.[2][3] This guide will provide a systematic approach to overcoming these obstacles, with a primary focus on the critical role of ligand selection.

Frequently Asked Questions (FAQs)

Q1: I am not observing any product formation in my reaction. What are the likely causes?

A1: A complete lack of reactivity often points to issues with the catalyst activation or the inherent difficulty of the coupling. Here are the primary aspects to investigate:

  • Inefficient Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates.[4] The bulky nature of your boronic acid requires a ligand that can promote the formation of a reactive, monoligated palladium(0) species.

  • Inappropriate Palladium Precursor: While various palladium sources can be used, ensure your precatalyst is efficiently reduced to the active Pd(0) state under the reaction conditions.

  • Base Incompatibility: The choice of base is crucial for the activation of the boronic acid to facilitate transmetalation.[2][5][6] A base that is too weak may not be effective, while an overly strong base can lead to degradation of the starting materials or catalyst.

  • Low Reaction Temperature: Sterically demanding couplings often require higher temperatures to overcome the activation energy barrier for oxidative addition.[4]

Q2: My reaction yield is very low. How can I improve it?

A2: Low yields are a common hurdle. The following adjustments can significantly improve the outcome:

  • Switch to a Bulky, Electron-Rich Ligand: This is the most critical factor. Ligands from the biarylphosphine class, such as SPhos or XPhos, are specifically designed to facilitate couplings of sterically hindered substrates.[6][7] Their bulkiness promotes reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.[2][7]

  • Optimize the Base: For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8]

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A solvent screen may be beneficial.

  • Increase Catalyst Loading: While ideal for process chemistry, very low catalyst loadings may not be sufficient for challenging substrates. A modest increase in the palladium and ligand concentration can improve yields.

Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeborylation. How can I minimize these?

A3: The formation of these side products is often indicative of a slow transmetalation step or the presence of oxygen and water in the reaction.

  • Protodeborylation: This is the hydrolysis of the boronic acid back to the corresponding arene.[9][10] It can be minimized by using anhydrous conditions and ensuring the reaction mixture is thoroughly degassed to remove oxygen. Using boronic esters, such as the pinacol ester, can also enhance stability against protodeborylation.[9][11]

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by the presence of Pd(II) species and oxygen.[9][12] Ensuring a complete reduction of the Pd(II) precatalyst to Pd(0) and maintaining an inert atmosphere can suppress this side reaction. The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling.

Q4: How can I ensure selective coupling at the C-Br bond over the C-Cl bond?

A4: The inherent reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > OTf >> Cl.[2][3] This provides a strong basis for achieving selectivity.

  • Reaction Temperature and Time: By carefully controlling the reaction temperature and time, you can favor the reaction at the more labile C-Br bond. Lower temperatures and shorter reaction times will generally favor mono-coupling at the bromine position.

  • Ligand Choice: While bulky, electron-rich ligands are necessary, some ligands may exhibit different selectivities. It is advisable to screen a few suitable ligands to find the one that provides the best selectivity for your specific coupling partners.

Troubleshooting Guide: A Systematic Approach

When encountering issues with the Suzuki-Miyaura coupling of this compound, a systematic approach to troubleshooting is essential. The following guide provides a step-by-step process for identifying and resolving common problems.

Problem 1: No or Low Conversion
Potential Cause Diagnostic Check Recommended Solution
Ineffective Ligand Review the ligand structure. Is it bulky and electron-rich enough for a sterically hindered substrate?Switch to a biarylphosphine ligand such as SPhos, XPhos, or a related Buchwald-type ligand.[6][7]
Inappropriate Base Is the base strong enough to activate the boronic acid?Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[8]
Low Temperature Is the reaction temperature sufficient to overcome the activation energy?Increase the reaction temperature in increments of 10-20 °C.
Catalyst Deactivation Is the reaction mixture properly degassed?Ensure all solvents and reagents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.
Problem 2: Formation of Side Products
Side Product Potential Cause Recommended Solution
Protodeborylation Presence of water; slow transmetalation.Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable pinacol ester.[9][11]
Homocoupling Presence of oxygen; incomplete reduction of Pd(II).Thoroughly degas the reaction mixture. Ensure the chosen ligand facilitates a rapid catalytic turnover.[9][12]
Reduction of Aryl Halide Presence of a hydrogen source and a slow catalytic cycle.Ensure anhydrous conditions and that the chosen ligand promotes efficient cross-coupling over competing reduction pathways.

Ligand Selection for a Sterically Hindered Substrate

The choice of ligand is paramount for the successful coupling of this compound. The ideal ligand should be both bulky and electron-rich to facilitate the key steps of the catalytic cycle.[2][6][7]

Ligand Class Example Ligands Key Characteristics Suitability for this compound
Biarylphosphines SPhos, XPhos, RuPhosHighly bulky and electron-rich. Promote monoligation of palladium, facilitating oxidative addition and reductive elimination.Excellent. These are the recommended starting point for this challenging substrate.[6][7]
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky.Good. Can be effective, but biarylphosphines often offer a better balance of steric and electronic properties for a wider range of substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors and sterically demanding.Good. Can be highly effective, particularly for aryl chloride couplings, but may require specific precatalysts.[5]
Triarylphosphines PPh₃, P(o-tol)₃Less bulky and less electron-donating.Poor. Generally not suitable for sterically hindered substrates and may lead to low or no conversion.[4]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Reagents and Equipment:

  • This compound

  • Aryl bromide (coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (or other suitable biarylphosphine ligand)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate

  • Inert gas supply (argon or nitrogen)

Step-by-Step Procedure:

  • Preparation: To the reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in anhydrous 1,4-dioxane.

  • Reaction Setup: Add the catalyst solution to the reaction vessel containing the substrates and base. Add enough additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L2) Complex B->C D Transmetalation (Ar'-B(OR)2) C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L2) Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ligand Selection Decision Tree

Ligand_Selection Start Substrate: This compound Hindered Is the substrate sterically hindered? Start->Hindered Yes Yes Hindered->Yes Yes No No Hindered->No No BulkyLigand Use a bulky, electron-rich ligand Yes->BulkyLigand StandardLigand Standard ligands may be sufficient No->StandardLigand Biaryl Start with a Biarylphosphine (e.g., SPhos, XPhos) BulkyLigand->Biaryl NHC Consider an N-Heterocyclic Carbene (e.g., IPr) BulkyLigand->NHC Optimize Optimize reaction conditions (Base, Temperature, Solvent) Biaryl->Optimize NHC->Optimize

Caption: Decision tree for ligand selection.

References

identifying impurities in commercial 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-chloro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to ensure the quality and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis, storage, and handling. The most prevalent are:

  • Homotrimeric Anhydride (Boroxine): This is the most common impurity for arylboronic acids. It forms through the intermolecular dehydration of three boronic acid molecules. While boroxines are generally in equilibrium with the boronic acid in the presence of water, their presence can affect the stoichiometry of reactions if not accounted for.[1]

  • De-brominated Impurity (2-Chloro-3-methylphenylboronic acid): This can arise from the starting materials used in the synthesis or as a byproduct during the manufacturing process.

  • Protodeboronation Product (1-Bromo-3-chloro-2-methylbenzene): Arylboronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3][4] This is often facilitated by moisture, acid, or base, and can be accelerated by certain metal catalysts.[5]

  • Oxidative Degradation Products: Exposure to air can lead to oxidation of the boronic acid, forming the corresponding phenol (6-Bromo-2-chloro-3-methylphenol).

  • Residual Solvents and Reagents: Depending on the synthetic route and purification process, residual solvents or reagents from the synthesis may be present. Common synthetic routes for arylboronic acids include the reaction of an organolithium or Grignard reagent with a trialkyl borate.[6]

Q2: My recent batch of this compound shows poor reactivity in my Suzuki-Miyaura coupling reaction. What could be the cause?

A2: Poor reactivity is often linked to the purity of the boronic acid. Several factors could be at play:

  • High Boroxine Content: An unusually high concentration of the boroxine anhydride can alter the effective molecular weight and lead to incorrect stoichiometry in your reaction. While the boroxine is often reactive, its different solubility and reactivity profile might affect the reaction kinetics.

  • Presence of Protodeboronation Impurity: The presence of 1-Bromo-3-chloro-2-methylbenzene means you have less of your desired boronic acid, leading to a lower yield of the coupled product.

  • Degradation During Storage: Improper storage, such as exposure to moisture and air, can lead to the formation of inactive impurities like the corresponding phenol.[7] Arylboronic acids should be stored in a cool, dry, and inert atmosphere.

Q3: I am observing an unknown peak in my HPLC analysis of a reaction mixture containing this compound. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach. Here's a suggested workflow:

  • Analyze the Starting Material: Run an HPLC of your starting this compound to see if the impurity was present initially.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be matched to potential impurities.

  • Forced Degradation Study: Subject a small sample of the boronic acid to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture by HPLC. This can help to intentionally generate degradation products and see if any match the unknown peak in your reaction mixture.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurity if it can be isolated or is present in a sufficient concentration.[1] ¹H and ¹³C NMR are standard, while ¹¹B NMR can be particularly useful for distinguishing between boronic acid and boroxine species.[1]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter.

Problem 1: Inconsistent results between different batches of this compound.
Potential Cause Troubleshooting Steps
Variable Purity 1. Quantify Purity: Use a validated analytical method like HPLC with a UV detector or qNMR (quantitative NMR) to determine the exact purity of each batch.[1] 2. Adjust Stoichiometry: Based on the purity, adjust the amount of boronic acid used in your reaction to ensure consistent molar equivalents.
Different Impurity Profiles 1. Profile Impurities: Use HPLC or GC-MS to identify and quantify the major impurities in each batch.[1] 2. Assess Impact: Determine if any of the identified impurities are known to interfere with your specific reaction.
Problem 2: The boronic acid appears clumpy and discolored upon opening a new bottle.
Potential Cause Troubleshooting Steps
Moisture Absorption and Degradation 1. Handle in an Inert Atmosphere: Whenever possible, handle the boronic acid in a glovebox or under an inert gas like nitrogen or argon. 2. Dry Before Use: If moisture absorption is suspected, the material can be dried under a high vacuum. However, be cautious as prolonged heating can also cause degradation. 3. Check Purity: Analyze a small sample by HPLC or NMR to assess the extent of degradation before using it in a critical reaction.
Oxidation 1. Store Properly: Ensure the container is tightly sealed and stored in a cool, dark, and dry place.[8] 2. Purge with Inert Gas: Before sealing the container for storage, purge the headspace with an inert gas to displace oxygen.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the boronic acid in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for detecting volatile impurities like the protodeboronation product (1-Bromo-3-chloro-2-methylbenzene).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split injection.

  • Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve the boronic acid in a suitable solvent like dichloromethane or ethyl acetate.

Visualizing Workflows and Relationships

Impurity Identification Workflow

The following diagram outlines a logical workflow for identifying an unknown impurity.

G start Unknown Peak Observed in Reaction Mixture HPLC check_starting_material Analyze Starting Material by HPLC start->check_starting_material impurity_present Is the peak present in the starting material? check_starting_material->impurity_present lcms_analysis Perform LC-MS Analysis impurity_present->lcms_analysis Yes forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Oxidation) impurity_present->forced_degradation No mw_determination Determine Molecular Weight lcms_analysis->mw_determination match_known Match MW to Potential Impurities (e.g., Boroxine, De-brominated, Protodeboronated, Oxidized) mw_determination->match_known end Impurity Identified match_known->end compare_rrt Compare Relative Retention Time forced_degradation->compare_rrt compare_rrt->lcms_analysis isolate_and_nmr Isolate Impurity and Analyze by NMR compare_rrt->isolate_and_nmr If concentration is high structure_elucidation Elucidate Structure isolate_and_nmr->structure_elucidation structure_elucidation->end

Caption: A workflow for identifying unknown impurities.

Common Degradation Pathways

This diagram illustrates the primary degradation pathways for this compound.

G boronic_acid This compound boroxine Homotrimeric Anhydride (Boroxine) boronic_acid->boroxine - H₂O + H₂O protodeboronation 1-Bromo-3-chloro-2-methylbenzene boronic_acid->protodeboronation  + H₂O (Protodeboronation) oxidation 6-Bromo-2-chloro-3-methylphenol boronic_acid->oxidation  + [O] (Oxidation)

Caption: Degradation of this compound.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 6-Bromo-2-chloro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] At the heart of this transformation lies the arylboronic acid, a generally stable, readily available, and environmentally benign coupling partner.[3][4]

However, not all arylboronic acids are created equal. Their performance in the catalytic cycle is profoundly influenced by their electronic and steric properties. This guide provides an in-depth comparison of 6-Bromo-2-chloro-3-methylphenylboronic acid , a highly substituted and sterically demanding building block, with other classes of arylboronic acids. By understanding the unique challenges and opportunities presented by this substrate, researchers can better devise strategies for synthesizing complex, multi-substituted biaryl structures crucial for modern drug discovery.[5]

Structural Dissection: The Challenge of this compound

A cursory glance at the structure of this compound reveals the synthetic challenge it represents. Its reactivity is governed by a confluence of potent steric and electronic factors.

  • Profound Steric Hindrance: The boronic acid moiety is flanked by two bulky halogen substituents at the ortho positions (a bromine at C6 and a chlorine at C2). This steric congestion can significantly impede the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle, often slowing the reaction rate or preventing it altogether with standard catalysts.[6][7][8][9]

  • Complex Electronic Profile: The phenyl ring is decorated with two electron-withdrawing halogens (Br and Cl) and one weakly electron-donating methyl group. While electron-withdrawing groups can sometimes accelerate transmetalation, the overall electronic effect is complex and subordinate to the overwhelming steric hindrance.[10][11]

This combination of features places this compound in the category of "challenging substrates," requiring carefully optimized conditions and specialized catalyst systems to achieve successful coupling.[12]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To appreciate the impact of substrate structure, one must first understand the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle involving a palladium complex.

Suzuki_Coupling_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[1][2]

  • Transmetalation: This is the crucial, often rate-limiting, step where the organic group (R²) is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex.[13][14] It is this step that is most severely impacted by the steric bulk around the boronic acid.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[15]

Comparative Performance Data

To contextualize the reactivity of This compound , we compare its performance against arylboronic acids with varying degrees of steric hindrance and electronic properties. The following data, compiled from literature sources, represents typical outcomes when coupling with a standard partner like 4-bromoanisole.

Arylboronic AcidKey FeaturesTypical Catalyst System (Pd Source / Ligand)BaseTemp (°C)Approx. Yield (%)Citation(s)
Phenylboronic Acid Unhindered, electronically neutral baselinePd(OAc)₂ / PPh₃Na₂CO₃8085-95[13]
4-Methoxyphenylboronic Acid Unhindered, electron-richPd(OAc)₂ / PPh₃K₂CO₃8090-98[13]
4-(Trifluoromethyl)phenylboronic Acid Unhindered, electron-poorPdCl₂(dppf)K₃PO₄10080-90[11]
2-Methylphenylboronic Acid Mono-ortho-substituted (moderate hindrance)Pd₂(dba)₃ / SPhosK₃PO₄10075-85[16]
2,4,6-Trimethylphenylboronic Acid Di-ortho-substituted (severe hindrance)Pd(OAc)₂ / XPhosK₃PO₄11060-75[6][9]
This compound Di-ortho-substituted (severe hindrance), electronically complexPd₂(dba)₃ / Buchwald Ligand (e.g., XPhos, RuPhos) Cs₂CO₃ or K₃PO₄ 110+ Variable, highly condition-dependent [8][12]

Analysis of Results:

  • Unhindered Systems: Simple, unhindered arylboronic acids like phenylboronic acid and its electronically varied derivatives couple efficiently under standard conditions, often with simple phosphine ligands like PPh₃.[13]

  • The Onset of Steric Hindrance: A single ortho-substituent (2-methylphenylboronic acid) necessitates more advanced catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos) are required to facilitate both the oxidative addition and the sterically challenging transmetalation step.[16]

  • Severely Hindered Systems: For di-ortho-substituted substrates like 2,4,6-trimethylphenylboronic acid and our target molecule, the demands on the catalyst are even greater.[6][9] The use of highly active, sterically demanding Buchwald-type biarylphosphine ligands (like XPhos) or N-heterocyclic carbenes (NHCs) becomes mandatory.[8] These ligands form monoligated Pd(0) species that are less sterically encumbered, creating a more accessible coordination site for the hindered boronic acid to approach. Furthermore, stronger bases like K₃PO₄ or Cs₂CO₃ are often employed to promote the formation of the reactive boronate species more effectively.

Field-Proven Experimental Protocol: Coupling a Hindered Arylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of challenging substrates like this compound.

Experimental Workflow Diagram

Suzuki_Workflow

Step-by-Step Methodology
  • Reagent Preparation & Flask Setup:

    • Rationale: Ensuring all glassware is free of water is critical, as moisture can lead to competitive protodeboronation, a major side reaction where the C-B bond is cleaved to C-H.[4]

    • Procedure: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), This compound (1.2–1.5 equiv), and a suitable base such as powdered anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0–3.0 equiv).

  • Catalyst and Ligand Addition:

    • Rationale: The choice of catalyst and ligand is the most critical parameter for coupling hindered substrates. A pre-catalyst or a combination of a palladium source and a specialized ligand is used.

    • Procedure: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).

  • Creation of an Inert Atmosphere:

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is essential for catalytic activity.

    • Procedure: Seal the flask with a septum. Connect the flask to a Schlenk line and subject it to three cycles of evacuating the atmosphere under vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent Addition and Reaction:

    • Rationale: Solvents must be degassed (sparged with inert gas or freeze-pump-thawed) to remove dissolved oxygen. A mixture of an organic solvent and water is common, as the base's solubility in the aqueous phase facilitates boronate formation.[14]

    • Procedure: Using a syringe, add the degassed solvent system (e.g., a 10:1 mixture of toluene and water). Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Monitoring and Workup:

    • Rationale: Tracking the consumption of the starting material ensures the reaction is run to completion without unnecessary heating that could cause product degradation.

    • Procedure: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Once complete (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification:

    • Rationale: Standard purification techniques remove inorganic salts, residual catalyst, and any byproducts to yield the pure biaryl product.

    • Procedure: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel.

Conclusion and Expert Recommendations

This compound is a prototypical example of a sterically encumbered substrate that, while challenging, provides access to highly functionalized and potentially valuable biaryl scaffolds. Its successful application in Suzuki-Miyaura coupling hinges on overcoming the significant steric barrier to transmetalation.

Key Takeaways for Researchers:

  • Embrace Modern Catalysts: Do not expect standard catalysts like Pd(PPh₃)₄ to be effective. The use of bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) is non-negotiable for achieving reasonable yields.[8][12][16]

  • Base Selection is Crucial: Employ strong, yet minimally nucleophilic, inorganic bases like K₃PO₄ or Cs₂CO₃ to ensure efficient formation of the reactive boronate species without promoting side reactions.[14]

  • Consider Boronate Esters: For particularly sensitive substrates prone to protodeboronation, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can be a highly effective strategy. These esters often exhibit enhanced stability and can release the boronic acid slowly under the reaction conditions.[10][15][17][18]

  • Anhydrous Conditions: In cases where protodeboronation remains a persistent issue despite other optimizations, switching to strictly anhydrous conditions with a soluble organic base may offer a solution.[19]

By applying these principles, scientists and drug development professionals can confidently incorporate sterically demanding building blocks like this compound into their synthetic campaigns, accelerating the discovery of next-generation therapeutics and materials.

References

A Researcher's Guide to Chemoselective Cross-Coupling: C-Br vs. C-Cl Reactivity in 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and complex molecule synthesis, achieving precise control over bond formation is not merely an academic exercise—it is a critical determinant of efficiency, yield, and ultimately, project success. Dihalogenated aromatic compounds are invaluable building blocks, offering multiple reaction handles for sequential, site-selective functionalization. However, harnessing this potential requires a deep, mechanistic understanding of the factors that govern the reactivity of each site.

This guide provides an in-depth comparison of the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in a representative substrate, 6-Bromo-2-chloro-3-methylphenylboronic acid. We will move beyond simple procedural descriptions to explore the fundamental principles that allow for the selective activation of one halogen over the other, supported by established experimental data and detailed protocols for achieving chemoselective Suzuki-Miyaura cross-coupling reactions.

The Decisive Step: Understanding Reactivity through Bond Energies

In the realm of palladium-catalyzed cross-coupling reactions, the universally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] For aryl halides, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is almost always the rate-determining step.[1] Consequently, the energy required to break this bond is the primary factor dictating the reaction rate.

This energy is quantified as the Bond Dissociation Energy (BDE). A lower BDE signifies a weaker bond, which is cleaved more readily, leading to a faster rate of oxidative addition. The established trend for the BDE of aryl halides is a direct consequence of the orbital overlap and electronegativity of the halogen atom.[3]

Ar-I < Ar-Br < Ar-Cl < Ar-F (Increasing Bond Strength)

This translates to an inverse trend in reactivity for palladium-catalyzed cross-coupling reactions.[1][4][5]

Ar-I > Ar-Br > Ar-OTf >> Ar-Cl (Decreasing Reactivity)

The C-Br bond is significantly weaker and therefore kinetically favored for oxidative addition over the more robust C-Cl bond. This intrinsic difference is the foundation upon which chemoselective strategies are built.

Table 1: Comparative Bond Dissociation Energies (BDEs) of Aryl Halides
Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
Aryl-Br276 - 290More Reactive (Weaker Bond)
Aryl-Cl339 - 346Less Reactive (Stronger Bond)

Data sourced from established chemical literature.[6][7]

Experimental Design for Selective Suzuki-Miyaura Coupling

Harnessing the differential reactivity of the C-Br and C-Cl bonds in this compound allows for the selective synthesis of mono- or di-substituted products. The key lies in the judicious selection of the palladium catalyst, ligand, and reaction conditions.

Below, we present two detailed protocols designed to selectively target the C-Br bond or, through a sequential approach, functionalize both positions.

Protocol 1: Kinetically Controlled Selective Coupling at the C-Br Bond

The objective here is to exploit the natural reactivity difference. By using a conventional, less reactive palladium catalyst system and mild conditions, we can facilitate the oxidative addition at the weaker C-Br bond while leaving the stronger C-Cl bond untouched.

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst. While effective for aryl bromides, it is generally inefficient for activating the more challenging C-Cl bonds at lower temperatures. This disparity is key to achieving selectivity.

  • Base (Na₂CO₃): An aqueous solution of a mild inorganic base is sufficient to facilitate the transmetalation step without promoting side reactions like dehalogenation.[8]

  • Solvent (Toluene/Ethanol/Water): A biphasic solvent system is common for Suzuki couplings, ensuring solubility for both the organic substrate and the inorganic base.

  • Temperature (85 °C): This moderate temperature provides enough energy to overcome the activation barrier for C-Br cleavage but is typically insufficient for significant C-Cl bond activation with this catalyst system.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid partner (1.1 equiv), and Sodium Carbonate (Na₂CO₃) (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 equiv) to the flask.

  • Add the solvent system of Toluene, Ethanol, and Water in a 4:1:1 ratio, sufficient to create a 0.2 M solution with respect to the starting material.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-coupled product.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The primary product will be the 2-chloro-3-methyl-6-aryl biphenylboronic acid, with selectivity typically exceeding 95% for the C-Br coupling site.

G cluster_start Inputs cluster_process Process cluster_outcome Outcome A 6-Bromo-2-chloro-3- methylphenylboronic acid P1 Reaction Setup (Inert Atmosphere) A->P1 B Arylboronic Acid (1.1 eq) B->P1 C Pd(PPh₃)₄ (3 mol%) C->P1 D Na₂CO₃ / Solvents D->P1 P2 Heat to 85 °C (12-16 h) P1->P2 O1 Selective C-Br Coupling P2->O1 O2 C-Cl Bond Remains O1->O2

Workflow for selective C-Br coupling.
Protocol 2: Sequential One-Pot Diarylation via Ligand and Temperature Control

To functionalize the C-Cl bond, a more potent catalyst system is required. A highly practical and efficient strategy is a sequential, one-pot reaction. First, the C-Br bond is coupled under mild conditions (as in Protocol 1). Then, without isolation, a more powerful ligand is introduced, and the temperature is increased to drive the reaction at the now-remaining C-Cl site with a second, different boronic acid.

  • Ligand Switch (SPhos): After the initial C-Br coupling, a highly active, electron-rich, and sterically bulky phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is added. Such ligands promote the oxidative addition to the strong C-Cl bond by forming a more reactive, coordinatively unsaturated Pd(0) species.[9]

  • Temperature Increase (110 °C): The higher temperature provides the necessary energy to overcome the significantly larger activation barrier for C-Cl bond cleavage.

  • One-Pot Procedure: This approach improves efficiency and overall yield by avoiding an intermediate purification step.

  • Step A (C-Br Coupling): Follow steps 1-6 from Protocol 1, using the first arylboronic acid (Partner 1).

  • After confirming the complete consumption of the starting material, cool the reaction mixture slightly to ~60 °C.

  • To the same flask, add the second arylboronic acid (Partner 2, 1.2 equiv) and the SPhos ligand (0.08 equiv).

  • Ensure the system is sealed under an inert atmosphere and increase the temperature to 110 °C.

  • Stir vigorously for another 16-24 hours, monitoring the reaction by LC-MS for the formation of the diarylated product.

  • Upon completion, perform the work-up and purification as described in Protocol 1.

The final product will be the unsymmetrically diarylated 3-methyl-biphenylboronic acid derivative, formed with high fidelity through the sequential functionalization of both halogenated sites.

G cluster_stepA Step A: C-Br Coupling cluster_stepB Step B: C-Cl Coupling A1 Substrate + Arylboronic Acid 1 A2 Pd(PPh₃)₄ @ 85 °C A1->A2 A3 Intermediate Product (C-Cl intact) A2->A3 B1 Add Arylboronic Acid 2 + SPhos Ligand A3->B1 One-Pot Transition B2 Heat to 110 °C B1->B2 B3 Final Diarylated Product B2->B3

Workflow for sequential one-pot diarylation.

Table 2: Summary of Experimental Conditions and Expected Outcomes

ParameterProtocol 1: Selective C-Br CouplingProtocol 2: Sequential C-Br then C-Cl Coupling
Target Bond(s) C-BrC-Br, then C-Cl
Catalyst/Ligand Pd(PPh₃)₄Step A: Pd(PPh₃)₄Step B: Added SPhos
Temperature 85 °CStep A: 85 °CStep B: 110 °C
Expected Selectivity >95% for mono-bromo couplingHigh fidelity sequential coupling
Expected Yield 80-95%70-85% (overall for two steps)

Conclusion

The comparative reactivity of C-Br and C-Cl bonds in substrates like this compound is governed by fundamental principles of bond strength. The C-Br bond is inherently more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This intrinsic bias can be effectively leveraged to achieve highly selective mono-functionalization under mild conditions with conventional catalysts.

Furthermore, by understanding the role of catalyst systems, a chemist can overcome this inherent reactivity trend. The introduction of advanced, sterically hindered, and electron-rich ligands, coupled with increased thermal energy, enables the activation of the more robust C-Cl bond. This allows for powerful synthetic strategies, such as the sequential one-pot diarylation described herein, providing an efficient pathway to complex, highly functionalized molecules that are central to modern drug discovery and materials science.

References

spectroscopic analysis of 6-Bromo-2-chloro-3-methylphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of 6-Bromo-2-chloro-3-methylphenylboronic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the spectroscopic techniques used to characterize this compound, a key building block in modern drug discovery and organic synthesis.[1][2] For researchers, scientists, and drug development professionals, robust and unambiguous structural confirmation is paramount. This document moves beyond mere data reporting, offering insights into the causal relationships behind experimental choices and providing a comparative framework against relevant alternative structures. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, ensuring each protocol is presented as a self-validating system for achieving scientific integrity.

The unique substitution pattern of this compound—featuring two different halogens, a methyl group, and the boronic acid moiety—presents a rich case study for spectroscopic analysis, offering distinct signatures across various analytical platforms. The insights gained from this specific molecule are broadly applicable to a wide range of complex arylboronic acid derivatives.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For arylboronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative, though not without their challenges.

Expertise & Experience: Overcoming Analytical Hurdles

A primary challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines through dehydration.[5] This oligomerization leads to signal broadening and complex, often uninterpretable, spectra.

Causality Behind Experimental Choice: To circumvent this, the choice of NMR solvent is critical. While deuterated chloroform (CDCl₃) is common, it can promote boroxine formation.[5] A superior approach is to use a Lewis basic solvent like deuterated methanol (CD₃OD) or DMSO-d₆. These solvents form adducts with the electron-deficient boron center, effectively breaking up the boroxine trimers and yielding sharp, well-resolved spectra.[6] The trade-off is the exchange of the acidic B-OH protons with the deuterated solvent, causing their signal to disappear, but this is a minor loss for the significant gain in spectral quality.[6]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_result Expected Outcome start Weigh ~10 mg of Arylboronic Acid dissolve Dissolve in 0.6 mL of CD3OD or DMSO-d6 start->dissolve Crucial solvent choice vortex Vortex until fully dissolved dissolve->vortex acquire_H Acquire ¹H NMR Spectrum vortex->acquire_H acquire_C Acquire ¹³C NMR Spectrum acquire_H->acquire_C acquire_B Acquire ¹¹B NMR Spectrum acquire_C->acquire_B sharp_signals Sharp, well-resolved signals acquire_B->sharp_signals Interpretable Data no_boroxine Suppression of boroxine formation sharp_signals->no_boroxine no_OH Absence of B(OH)₂ proton signals sharp_signals->no_OH

Caption: Workflow for optimal NMR sample preparation of arylboronic acids.

Comparative Data Analysis

The substituents on the phenyl ring heavily influence the chemical shifts in both ¹H and ¹³C NMR spectra. The electronegativity and anisotropic effects of the bromine and chlorine atoms are particularly significant.

Compound Aromatic Protons (¹H NMR) Methyl Protons (¹H NMR) Aromatic Carbons (¹³C NMR) B-OH Protons (¹H NMR)
Phenylboronic Acid (Alternative) ~7.4-7.8 ppm (multiplets)N/A~128-135 ppm~8.2 ppm (broad, in CDCl₃)
3-Methylphenylboronic Acid (Alternative) ~7.2-7.6 ppm (multiplets)~2.4 ppm (singlet)~128-140 ppm~8.1 ppm (broad, in CDCl₃)
This compound (Predicted) Two doublets, ~7.2-7.5 ppm~2.5 ppm (singlet)~125-145 ppmSignal absent in CD₃OD/DMSO-d₆

¹¹B NMR Spectroscopy: This technique is highly diagnostic for boron-containing compounds. The sp²-hybridized boron of a monomeric boronic acid typically resonates around +27 to +33 ppm.[7] In contrast, the sp³-hybridized boron of a boronate ester or the anionic tetrahedral form (formed at high pH) appears significantly upfield, between +3 and +9 ppm.[8] This makes ¹¹B NMR an excellent tool for studying acid-base equilibria and interactions with diols.[8] For this compound, a signal around +30 ppm is expected in a non-coordinating solvent, confirming the trigonal planar structure.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid derivative and dissolve it in ~0.6 mL of DMSO-d₆.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Mass Spectrometry (MS): Unveiling Isotopic Fingerprints

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For molecules containing multiple halogens like this compound, the isotopic patterns are highly characteristic and provide definitive proof of composition.

Expertise & Experience: Interpreting Complex Isotopic Patterns

The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3 or ~1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2 or ~3:1) creates a unique molecular ion cluster.[9][10] Instead of a single M⁺ peak, a cluster of peaks (M, M+2, M+4) will be observed, whose relative intensities act as a fingerprint for the presence of one Br and one Cl atom.

  • M peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 peak: Contains a mixture of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl).

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The expected intensity ratio for a compound with one bromine and one chlorine atom is approximately 3:4:1 . This distinctive pattern is a powerful validation tool.

Isotope_Analysis cluster_Cl Chlorine Pattern cluster_Br Bromine Pattern start Observe Molecular Ion Region in Mass Spectrum q1 Single M⁺ peak? start->q1 no_halogens Conclusion: No Cl or Br q1->no_halogens Yes q2 M and M+2 peaks observed? q1->q2 No q2_1 Ratio ~3:1? q2->q2_1 Yes q3 M, M+2, M+4 peaks observed? q2->q3 No one_cl Conclusion: One Cl atom q2_1->one_cl Yes q2_2 Ratio ~1:1? q2_1->q2_2 No one_br Conclusion: One Br atom q2_2->one_br Yes other Other halogen combination q2_2->other No q3_1 Ratio ~3:4:1? q3->q3_1 Yes q3->other No one_cl_one_br Conclusion: One Cl and one Br atom q3_1->one_cl_one_br Yes q3_1->other No

Caption: Decision workflow for identifying halogen presence from mass spectra.

Comparative Data Analysis
Compound Formula Molecular Weight (Monoisotopic) Expected Molecular Ion Pattern (Relative Intensity)
Phenylboronic Acid C₆H₇BO₂122.05M⁺ (100)
3-Chlorophenylboronic Acid C₆H₆BClO₂155.99M (100), M+2 (32)
3-Bromophenylboronic Acid C₆H₆BBrO₂200.00M (100), M+2 (98)
This compound C₇H₇BBrClO₂247.94M (75), M+2 (100), M+4 (25) -> Normalized ratio ~3:4:1
Experimental Protocol: UPLC-ESI-MS

An effective method for analyzing boronic acids while minimizing dehydration is Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS).[11][12]

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in acetonitrile/water (50:50).

  • Chromatography:

    • Column: Acquity BEH C18 or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 1-2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Detection (Negative Ion Mode):

    • Ionization Mode: ESI- (Electrospray Ionization Negative). This mode often gives a strong signal for the [M-H]⁻ ion.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V. Causality: A lower cone voltage is crucial to prevent in-source fragmentation and dehydration to the boroxine.[11]

    • Mass Range: Scan from m/z 50 to 500.

Vibrational Spectroscopy (IR & Raman): Fingerprinting Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For boronic acids, it is particularly useful for identifying the B-O and O-H bonds and for distinguishing the acid from its anhydride (boroxine) impurity.[13][14]

Expertise & Experience: Diagnostic Bands
  • O-H Stretch: A very broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[15][16]

  • B-O Stretch: A strong, sharp band around 1330-1380 cm⁻¹ is indicative of the B-O single bond.

  • Boroxine Impurity: The presence of a boroxine anhydride is often indicated by the appearance of a strong band near 1400 cm⁻¹ (B-O-B asymmetric stretch) and the significant reduction or absence of the broad O-H stretch.[13]

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • C-Cl and C-Br Stretches: These appear in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively without computational support.

IR_Equilibrium boronic_acid This compound Broad ν(OH) ~3300 cm⁻¹ Strong ν(B-O) ~1350 cm⁻¹ boroxine Corresponding Boroxine (Trimer) No/Weak ν(OH) Strong ν(B-O-B) ~1400 cm⁻¹ boronic_acid->boroxine - 3H₂O + 3H₂O

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Comparative Data Analysis
Vibrational Mode Phenylboronic Acid [15]This compound (Predicted) Key Observation
ν(O-H) ~3280 cm⁻¹ (broad, strong)~3300 cm⁻¹ (broad, strong)Confirms the presence of the -B(OH)₂ group.
ν(C-H) aromatic ~3060 cm⁻¹~3070 cm⁻¹Typical for aromatic rings.
ν(B-O) ~1350 cm⁻¹ (strong)~1355 cm⁻¹ (strong)Diagnostic for the boronic acid moiety.
γ(C-H) out-of-plane ~700-760 cm⁻¹Bands in the 700-850 cm⁻¹ regionSubstitution pattern affects these bands.
ν(C-Cl) / ν(C-Br) N/A~600-800 cm⁻¹Confirms halogen presence in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The spectrum is automatically ratioed against the background. Label the major peaks.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. For arylboronic acids, the absorption bands are primarily due to π → π* transitions within the substituted benzene ring.

Expertise & Experience: pH and Solvent Effects

The UV-Vis spectrum of a phenylboronic acid can be sensitive to pH.[17] The boronic acid group is a Lewis acid that can accept a hydroxide ion, changing its hybridization from trigonal planar (sp²) to tetrahedral (sp³).[3] This change in geometry and electronic nature can alter the conjugation with the phenyl ring, leading to a shift in the absorption maximum (λmax). Therefore, it is essential to perform UV-Vis analysis in a buffered solution of known pH for reproducible results.

Comparative Data Analysis

The addition of substituents to the phenyl ring affects the energy of the electronic transitions. Halogens, acting as weak deactivators through induction but weak activators through resonance, can cause subtle shifts.

Compound Typical λmax (in Methanol) [18]Predicted λmax for this compound
Phenylboronic Acid ~220 nm, ~265 nm~225 nm, ~275 nm

The expected λmax for the title compound would likely be slightly red-shifted (shifted to longer wavelengths) compared to the parent phenylboronic acid due to the combined electronic effects of the substituents.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in methanol. Dilute the stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill the reference cuvette with the same buffer used for the sample.

    • Record a baseline with both cuvettes filled with the buffer.

    • Place the sample cuvette in the beam path and record the spectrum from 200 to 400 nm.

  • Processing: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The comprehensive characterization of this compound requires an integrated approach, leveraging the strengths of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, ¹¹B NMR confirms the state of the boron center, and mass spectrometry gives unambiguous elemental composition through its unique isotopic signature. Vibrational spectroscopy validates the presence of key functional groups and can detect common impurities, while UV-Visible spectroscopy probes the electronic nature of the conjugated system. By understanding the principles behind each technique and the specific challenges posed by arylboronic acids, researchers can confidently and accurately elucidate the structures of these vital chemical building blocks.

References

Navigating the Terrain of Sterically Hindered Suzuki-Miyaura Couplings: A Comparative Guide to Catalyst Efficiency for 6-Bromo-2-chloro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor due to its versatility and functional group tolerance. However, the efficiency of this reaction is highly dependent on the judicious selection of a catalyst, particularly when dealing with sterically hindered and electronically complex substrates such as 6-Bromo-2-chloro-3-methylphenylboronic acid. This guide provides an in-depth comparison of catalyst systems for this challenging substrate, offering experimental insights and data-driven recommendations to inform your synthetic strategies.

The Challenge: Coupling of a Polysubstituted Arylboronic Acid

This compound presents a trifecta of challenges for the Suzuki-Miyaura coupling:

  • Steric Hindrance: The presence of three substituents on the phenyl ring, particularly the ortho-chloro and -methyl groups, significantly encumbers the boron center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the bromo and chloro substituents can influence the nucleophilicity of the boronic acid, potentially slowing down the reaction.

  • Potential for Side Reactions: Sterically hindered substrates can be prone to side reactions such as protodeboronation, where the boronic acid group is cleaved before the desired cross-coupling can occur.

To overcome these obstacles, the choice of a palladium catalyst, and more specifically its ligand, is paramount. The ligand plays a critical role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and promoting the challenging transmetalation step.

Catalyst Systems Under the Microscope: A Comparative Analysis

While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, we can draw strong inferences from the performance of various catalyst systems with structurally similar, sterically demanding substrates. The following sections compare the efficacy of common and advanced palladium catalyst systems.

Traditional Palladium Catalysts: A Baseline Perspective

a) Palladium Acetate (Pd(OAc)₂) with Triphenylphosphine (PPh₃)

This classical catalyst system is often a starting point for Suzuki-Miyaura reactions due to its affordability and availability. However, for a substrate as challenging as this compound, its performance is often suboptimal.

  • Mechanism Insight: The in-situ formation of the active Pd(0) species from Pd(OAc)₂ and the coordination of PPh₃ ligands create the catalytic species. PPh₃ is a moderately electron-rich and sterically undemanding ligand.

  • Performance Limitations: With sterically hindered substrates, the relatively small cone angle of PPh₃ may not be sufficient to promote the reductive elimination of the bulky biaryl product. Furthermore, the lability of the PPh₃ ligands can lead to catalyst decomposition at the higher temperatures often required for these couplings.

b) Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

As a pre-formed Pd(0) catalyst, Pd(PPh₃)₄ can sometimes offer better results than the in-situ generated catalyst.

  • Advantages: It eliminates the need for an in-situ reduction step, potentially leading to more reproducible results.

  • Persisting Challenges: The inherent limitations of the triphenylphosphine ligand in promoting the coupling of sterically congested partners remain. Higher catalyst loadings and elevated temperatures are typically necessary, which can lead to undesired side reactions.

Advanced Buchwald-Type Ligands: The Modern Workhorses

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized the field of cross-coupling reactions, enabling the efficient synthesis of highly substituted biaryls. For this compound, these ligands are often the key to success.

a) SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

SPhos is a highly effective ligand for Suzuki-Miyaura couplings involving sterically hindered aryl chlorides and boronic acids.[1]

  • Structural Advantage: The biaryl backbone of SPhos creates a bulky steric profile that promotes reductive elimination. The cyclohexyl groups provide electron density to the palladium center, facilitating oxidative addition. The methoxy groups are also thought to play a role in stabilizing the palladium complex.

  • Expected Performance: For the coupling of this compound, a catalyst system based on SPhos (e.g., SPhos Pd G2 or G3 precatalyst) is expected to provide high yields under relatively mild conditions. These precatalysts offer the advantage of being air- and moisture-stable.

b) XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

XPhos is another powerful ligand from the Buchwald family, known for its exceptional activity in a wide range of cross-coupling reactions, including those with challenging substrates.[2]

  • Enhanced Steric Bulk: The triisopropylphenyl group in XPhos provides even greater steric hindrance than the dimethoxyphenyl group in SPhos. This can be particularly beneficial for forcing the reductive elimination of highly substituted biaryl products.

  • Comparative Efficacy: In many cases, XPhos and SPhos exhibit comparable, high performance. The choice between them can sometimes be substrate-dependent, and empirical screening is often recommended. For the target boronic acid, an XPhos-based catalyst (e.g., XPhos Pd G2 or G3) is a prime candidate for achieving high conversion and yield.

c) RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

RuPhos is another valuable ligand for challenging Suzuki-Miyaura couplings, particularly when dealing with heteroaryl coupling partners or when seeking to avoid side reactions.

  • Unique Electronic and Steric Profile: The isopropoxy groups in RuPhos provide a different electronic and steric environment around the palladium center compared to SPhos and XPhos. This can sometimes lead to improved selectivity and reactivity.

  • Potential Application: While perhaps screened after SPhos and XPhos, a RuPhos-based catalyst system should be considered, especially if the initial choices do not provide optimal results.

Data-Driven Catalyst Selection: A Comparative Table

The following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids like this compound, based on literature data for analogous substrates.

Catalyst SystemLigandTypical Catalyst Loading (mol%)Temperature (°C)Expected YieldKey AdvantagesPotential Drawbacks
Pd(OAc)₂ / PPh₃Triphenylphosphine2-580-110Low to ModerateInexpensive, readily availableOften requires high temperatures and long reaction times, low yields for hindered substrates.
Pd(PPh₃)₄Triphenylphosphine2-580-110Low to ModeratePre-formed Pd(0) catalystSimilar limitations to the in-situ system, not ideal for challenging couplings.
SPhos Pd G3SPhos0.5-2RT - 100High to ExcellentHigh activity for hindered substrates, air- and moisture-stable precatalyst.[1]Higher cost compared to traditional catalysts.
XPhos Pd G3XPhos0.5-2RT - 100High to ExcellentExtremely active for a broad range of substrates, including highly hindered ones.[2]Higher cost compared to traditional catalysts.
RuPhos Pd G3RuPhos0.5-2RT - 100HighCan offer unique reactivity and selectivity.May not be the first choice for all hindered aryl-aryl couplings.

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of an aryl halide with a sterically hindered boronic acid, such as this compound. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.

Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst (SPhos or XPhos)

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • SPhos Pd G3 or XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)

  • Anhydrous 1,4-dioxane or toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl halide, this compound, the palladacycle precatalyst, and potassium phosphate.

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water via syringe.

  • Stir the reaction mixture at the desired temperature (start with 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Path to Success: Workflows and Mechanisms

Experimental Workflow

experimental_workflow reagents 1. Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base setup 2. Inert Atmosphere: Evacuate & Backfill with Ar or N₂ reagents->setup solvent 3. Add Solvents: Anhydrous Organic Solvent & Degassed Water setup->solvent reaction 4. Reaction: Heat & Stir solvent->reaction monitoring 5. Monitor Progress: TLC or LC-MS reaction->monitoring workup 6. Workup: Quench, Extract, & Dry monitoring->workup purification 7. Purify: Column Chromatography workup->purification

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle: A Mechanistic Overview

catalytic_cycle cluster_steps pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Ar¹-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 Ar²-B(OH)₂ + Base reductive_elimination Reductive Elimination pd_complex2->pd0 product Ar¹-Ar² pd_complex2->product reactants1 Ar¹-X reactants2 Ar²-B(OH)₂ + Base

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

For the successful Suzuki-Miyaura cross-coupling of the sterically demanding and electronically challenging this compound, the use of modern, bulky, and electron-rich phosphine ligands is highly recommended. While traditional catalysts like those based on triphenylphosphine may offer a starting point, they are unlikely to provide satisfactory results.

Our primary recommendation is to employ a palladium precatalyst bearing either the SPhos or XPhos ligand. These systems have a proven track record in overcoming the steric and electronic hurdles presented by similar substrates, often providing high to excellent yields under relatively mild conditions. The choice between SPhos and XPhos may require some empirical optimization for a specific coupling partner.

By understanding the inherent challenges of the substrate and the specific advantages offered by advanced catalyst systems, researchers can significantly increase their probability of success in synthesizing complex biaryl structures, thereby accelerating the pace of discovery in drug development and materials science.

References

A Senior Application Scientist's Guide to Base Selection for Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of a carbon-carbon bond between 6-Bromo-2-chloro-3-methylphenylboronic acid and a suitable coupling partner is a critical step in the synthesis of various pharmaceutical intermediates and other high-value chemical entities. The choice of base in this reaction is not a trivial matter; it is a critical parameter that can significantly impact the reaction's yield, selectivity, and overall efficiency. This guide provides an in-depth comparison of different bases, supported by mechanistic insights and general experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The base plays a crucial, multifaceted role, primarily in the transmetalation step.[1][2]

There are two predominant mechanistic pathways proposed for the action of the base:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (an "ate" complex).[2][3] This increased nucleophilicity facilitates the transfer of the organic group from the boron atom to the palladium center during transmetalation.

  • The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide complex. This complex is then believed to react with the neutral boronic acid in the transmetalation step.[3][4]

The operative pathway is often dependent on the specific reaction conditions, including the nature of the base, solvent, and reactants.[2] Regardless of the precise mechanism, the activation of the boronic acid by the base is essential for the catalytic cycle to proceed efficiently.[5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)₂) ArPd(II)Ar'L2->Pd(0)L2 Regeneration of Catalyst ArAr' Ar-Ar' ArPd(II)Ar'L2->ArAr' Reductive Elimination Base Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Activation Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Boronate Boronate->ArPd(II)XL2 Transmetalation

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the activation of boronic acid by a base.

Comparative Performance of Common Bases in Suzuki-Miyaura Couplings

Base Type Examples General Yields (Aryl Bromides) Key Characteristics & Considerations
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Good to Excellent (often >90%)Widely used, effective, and economical.[6][7] Cs₂CO₃ is more soluble in organic solvents and can be advantageous for challenging couplings.[7][8]
Phosphates K₃PO₄Good to ExcellentA strong, non-nucleophilic base that is often effective when carbonates fail. Particularly useful for couplings involving heteroaryl partners.[7]
Hydroxides NaOH, KOHModerate to GoodStrong bases that can promote the reaction but may lead to side reactions, such as hydrolysis of ester groups or protodeboronation of the boronic acid.[2]
Fluorides KF, CsFModerate to GoodThe fluoride ion is believed to have a unique role in activating the boronic acid.[2] Often used under anhydrous conditions.
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Variable, often lower than inorganic basesLess common for standard Suzuki couplings but can be useful for substrates that are sensitive to strong inorganic bases.[7]

Note: The yields presented are illustrative and highly dependent on the specific reaction conditions.

From the available data, inorganic bases such as carbonates and phosphates generally provide higher yields in Suzuki-Miyaura couplings of aryl bromides.[7] For instance, Na₂CO₃ has been shown to be a highly effective base in many cases, leading to excellent yields.[6]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general, representative protocol for the screening of bases in a Suzuki-Miyaura coupling reaction. Researchers should adapt this procedure to their specific substrates and optimize conditions accordingly.

Materials:

  • This compound (or a suitable aryl bromide) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and the chosen base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Catalyst, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash with Water and Brine monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end

Figure 2: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The selection of an appropriate base is paramount for a successful Suzuki-Miyaura coupling of this compound. While direct comparative yield data for this specific substrate is scarce, a thorough understanding of the role of the base and general reactivity trends provides a strong foundation for reaction optimization.

For initial screening, inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are recommended due to their proven efficacy, cost-effectiveness, and broad applicability in couplings of aryl bromides.[6][9] In cases where these bases prove suboptimal, potassium phosphate (K₃PO₄) is an excellent alternative, often providing superior results in more challenging systems. The use of strong hydroxides should be approached with caution, particularly if the coupling partner contains base-sensitive functional groups.

Ultimately, the optimal base for the coupling of this compound will be determined empirically. The information and protocols provided in this guide serve as a robust starting point for researchers to systematically explore and identify the ideal conditions for their specific synthetic needs.

References

Navigating the Synthesis of Complex Biaryls: A Comparative Guide to 6-Bromo-2-chloro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the construction of sterically hindered and electronically complex biaryl scaffolds remains a significant challenge. These motifs are central to the development of novel therapeutics and advanced materials. This guide provides an in-depth analysis of 6-Bromo-2-chloro-3-methylphenylboronic acid, a key building block for accessing such structures, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will explore its performance in comparison to other substituted phenylboronic acids and provide actionable experimental insights for its effective utilization.

Introduction: The Strategic Advantage of Multi-substituted Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[1] The choice of the organoboron reagent is paramount to the success and efficiency of this transformation. While simple phenylboronic acids are widely used, the synthesis of complex pharmaceutical intermediates often necessitates the use of multi-substituted arylboronic acids that introduce specific structural and electronic features into the target molecule.

This compound (CAS: 957120-28-4) is a commercially available reagent that offers a unique combination of substituents.[2][3] The presence of a bromine atom provides a handle for subsequent orthogonal cross-coupling reactions, while the chlorine and methyl groups introduce steric and electronic perturbations that can be crucial for modulating the pharmacological activity of the final compound. Its primary application lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds.[2]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective

While direct, head-to-head comparative studies detailing the performance of this compound against a wide range of other boronic acids are not extensively documented in publicly available literature, we can infer its reactivity and potential challenges based on the known principles of the Suzuki-Miyaura coupling and data from structurally related analogs.

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is influenced by both steric and electronic factors. The ortho-chloro and ortho-bromo substituents on this compound introduce significant steric hindrance around the boronic acid moiety. This steric bulk can impact the rate of transmetalation, a key step in the catalytic cycle.

To provide a comparative context, let's consider the general reactivity trends of substituted phenylboronic acids:

Boronic Acid TypeKey FeaturesExpected Performance in Suzuki-Miyaura Coupling
Phenylboronic AcidUnsubstituted aromatic ring.Generally high reactivity and good yields with a wide range of aryl halides. Serves as a baseline for comparison.
ortho-Tolylboronic AcidSingle ortho-methyl group.Moderate steric hindrance. Generally good reactivity, though potentially lower yields or requiring more forcing conditions compared to unsubstituted phenylboronic acid.
2,6-Dimethylphenylboronic AcidTwo ortho-methyl groups.Significant steric hindrance. Often requires specialized, bulky phosphine ligands and higher temperatures to achieve good yields.
This compound ortho-chloro, ortho-bromo, and meta-methyl substitution.High steric hindrance due to two ortho-substituents. The electron-withdrawing nature of the halogens can also influence the nucleophilicity of the aryl group. Successful coupling is expected to require carefully optimized conditions, including the choice of a highly active palladium catalyst and a suitable bulky ligand.
2-Nitrophenylboronic AcidStrong electron-withdrawing nitro group in the ortho-position.The electronic effect can significantly influence reactivity. Often requires specific catalyst systems to achieve high yields.[4]

Causality Behind Experimental Choices:

The increased steric bulk of this compound necessitates the use of palladium catalysts and ligands designed to facilitate the coupling of hindered substrates. Catalysts with bulky, electron-rich phosphine ligands, such as those based on biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often employed to promote the reductive elimination step and prevent catalyst deactivation. The choice of base and solvent system is also critical in managing the solubility of the boronic acid and facilitating the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

The following is a representative, detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This protocol is a starting point and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting aryl bromide and the appearance of the more nonpolar biaryl product. LC-MS can be used to confirm the mass of the desired product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Base->Boronate Boronate->Transmetal

References

Safety Operating Guide

A Guide to the Safe Disposal of 6-Bromo-2-chloro-3-methylphenylboronic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents are paramount to ensuring a secure and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-2-chloro-3-methylphenylboronic acid, prioritizing safety, environmental responsibility, and scientific causality.

Immediate Safety and Hazard Assessment

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

Due to the presence of bromine and chlorine, this compound is classified as a halogenated organic compound . This classification is crucial for proper waste segregation to prevent dangerous chemical reactions and to ensure correct disposal, as the disposal of halogenated waste is often more costly and requires specific treatment methods like incineration.[2]

Table 1: Hazard Profile and Chemical Identifiers

PropertyValueSource
Chemical Name This compoundECHEMI
CAS Number 957120-28-4ChemicalBook[3]
Molecular Formula C₇H₇BBrClO₂ECHEMI
Boiling Point 382.5°C at 760 mmHgECHEMI
Density 1.69 g/cm³ECHEMI
Likely Hazards H302, H315, H319, H335PubChem[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes.

  • Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] This is to prevent eye irritation from splashes or airborne particles.

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact and irritation.

  • Protective Clothing : A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection : All handling of solid this compound and its waste should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[4]

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of in regular laboratory trash or washed down the sink.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent incompatible materials from mixing, which could lead to hazardous reactions.

  • Designate a Waste Container : Use a dedicated, sealable, and clearly labeled hazardous waste container for all waste containing this compound. The container should be made of a material compatible with the chemical.

  • Categorize as Halogenated Organic Waste : Due to the presence of bromine and chlorine, this waste must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams.[2]

  • Collect All Contaminated Materials : This includes any residual solid, solutions containing the compound, and any contaminated materials such as weighing papers, gloves, and pipette tips.

Step 2: Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for the safety of everyone handling the waste.

  • Label Contents Clearly : The label must include the words "Hazardous Waste," the full chemical name "this compound," and indicate that it is a halogenated organic compound.

  • Include Hazard Symbols : The label should feature pictograms corresponding to the identified hazards (e.g., irritant, harmful).

Step 3: Storage of Waste

Proper storage of the waste container while it awaits collection is crucial for maintaining a safe laboratory environment.

  • Secure the Container : Ensure the waste container is tightly sealed to prevent any leaks or fumes from escaping.

  • Designated Storage Area : Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Arranging for Disposal

The final step is to ensure the waste is collected and disposed of by authorized personnel.

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department or a licensed hazardous waste disposal contractor is responsible for the collection and disposal of hazardous chemical waste.

  • Provide Accurate Information : When arranging for pickup, provide a complete and accurate description of the waste, including its chemical composition and hazard classification.

  • Documentation : Complete all required waste manifest forms accurately. These documents are a legal record of the waste from its point of generation to its final disposal.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE : Before attempting any cleanup, ensure you are wearing the full complement of required PPE.

  • Contain the Spill : For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect the Waste : Carefully collect the spilled material and any absorbent into your designated halogenated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent (e.g., isopropanol), and collect all cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated Materials) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Potential Event Segregation Segregate as HALOGENATED ORGANIC WASTE PPE->Segregation Container Use Designated, Labeled, and Sealed Container Segregation->Container Labeling Label with 'Hazardous Waste', Chemical Name, and Hazards Container->Labeling Storage Store in Secure, Ventilated Waste Accumulation Area Labeling->Storage EHS Contact EHS or Licensed Waste Contractor for Disposal Storage->EHS Spill_Procedure Follow Spill Management Protocol (Evacuate, Contain, Clean, Report) Spill->Spill_Procedure Spill_Procedure->Segregation

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 6-Bromo-2-chloro-3-methylphenylboronic acid (CAS No. 957120-28-4). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Assessment: Understanding the Compound

This compound is a substituted organoborane. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure allows us to infer a reliable hazard profile based on its constituent functional groups: the boronic acid moiety and the halogenated aromatic ring.

  • Boronic Acids: This class of compounds can act as Lewis acids and are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

  • Halogenated Phenyl Group: The presence of bromine and chlorine on the aromatic ring suggests that the compound should be treated as a hazardous chemical. A structurally related compound, 6-Bromo-2-chloro-3-methylphenol, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] It is prudent to assume a similar hazard profile for the boronic acid derivative.

Given its nature as a fine powder, there is a significant risk of aerosolization during handling, which can lead to exposure via inhalation or inadvertent contact with skin and eyes.[4]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective engineering and administrative controls must be implemented to minimize exposure at the source.[5]

  • Engineering Controls: All manipulations of solid this compound must be performed within a certified chemical fume hood or a vented balance enclosure to control airborne powders.[4][6] These systems are designed to remove hazardous dust and vapors from the operator's breathing zone.[7] For transfers, consider closed systems or continuous liners where feasible.[7]

  • Administrative Controls: Designate a specific area within the laboratory for working with this compound.[8] Ensure that the Safety Data Sheet (SDS) is readily available and that all personnel have received training on the specific hazards and handling procedures.[7] Whenever possible, purchase the smallest practical quantity or opt for pre-weighed amounts to minimize handling.[4][8]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedures.

Eye and Face Protection

Direct contact with boronic acids can cause serious eye irritation.[1] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87-rated chemical splash goggles are required whenever handling the compound in solid or solution form.[9]

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., during transfers or reaction workups), a full-face shield should be worn in addition to chemical splash goggles.[10]

Skin and Body Protection

To prevent skin irritation and absorption, full body coverage is essential.[3]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.[9]

  • Clothing: Long pants and closed-toe shoes must be worn at all times in the laboratory.[11]

  • Specialized Protection: For large-scale operations or situations with a high risk of contamination, chemically resistant coveralls, such as Tychem, may be necessary.[12]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Nitrile gloves are the standard choice for handling solid boronic acids and their solutions in common laboratory solvents, offering good chemical resistance and dexterity.[11][13] Always inspect gloves for tears or punctures before use.

  • Double Gloving: For tasks involving significant handling of the solid or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Glove Changes: Change gloves immediately if they become contaminated and, as a general rule, every two hours during extended operations to prevent permeation.[8]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, it becomes necessary if:

  • Engineering controls are not available or are malfunctioning.[4]

  • A significant spill occurs outside of a containment device.

  • The procedure has a high potential for generating large amounts of dust that cannot be adequately controlled.

In such cases, a NIOSH-approved respirator is required. A filtering facepiece respirator (e.g., an N95) may be sufficient for dust, but for higher-risk scenarios, a full-face or half-mask air-purifying respirator (APR) with multi-sorbent cartridges effective against particulates and organic vapors should be used.[12] Note: Respirator use requires a formal program, including medical evaluation and fit testing, as mandated by OSHA.[4]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage/Transport Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot typically required
Weighing Solid Chemical splash gogglesDouble nitrile glovesLab coatNot required inside a fume hood or vented enclosure
Preparing Solution Chemical splash gogglesDouble nitrile glovesLab coatNot required inside a fume hood
Reaction Workup Goggles and face shieldDouble nitrile glovesLab coatNot required inside a fume hood
Spill Cleanup Goggles and face shieldHeavy-duty chemical resistant gloves (e.g., Neoprene over Nitrile)Chemical resistant apron or coverallsRequired (Air-purifying respirator with appropriate cartridges)

Step-by-Step Protocol: Weighing and Solution Preparation

This protocol integrates engineering controls and PPE to ensure the safe handling of powdered this compound.

  • Preparation: Don all required PPE (lab coat, goggles, double nitrile gloves) before entering the designated work area.

  • Staging: Place a container with a sealable lid on the analytical balance and tare it.[4]

  • Transfer: Move the tared, sealed container to the chemical fume hood.

  • Dispensing: Inside the fume hood, carefully dispense the desired amount of this compound into the container. Use an anti-static gun if the powder is difficult to handle.[8]

  • Sealing: Securely close the container lid.

  • Weighing: Transport the sealed container back to the balance to obtain the final weight.

  • Dissolution: Return the sealed container to the fume hood. Slowly add the desired solvent to dissolve the compound, keeping the sash at the lowest practical height.

  • Cleanup: Decontaminate the spatula and any surfaces inside the hood that may have been exposed.

PPE Workflow: Minimizing Contamination

Properly donning and doffing PPE is critical to prevent the transfer of contaminants from the lab to personal spaces.

PPE_Workflow cluster_Donning Donning (Clean Area) cluster_Doffing Doffing (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don3 3. Gloves (Outer & Inner) Work Perform Chemical Handling Don3->Work Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat Doff3 3. Remove Goggles / Face Shield Doff4 4. Remove Inner Gloves Wash Wash Hands Thoroughly Doff4->Wash Start Enter Lab Start->Don1 Work->Doff1 Exit Exit Lab Wash->Exit

Caption: Workflow for donning and doffing PPE to prevent cross-contamination.

Emergency and Disposal Procedures

Spills and Exposures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[14]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]

  • Spills: For spills contained within the fume hood, use an appropriate spill kit to absorb the material. If a spill occurs outside the hood, evacuate the area and prevent entry.[6]

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed hazardous waste bag or container.[1]

  • Chemical Waste: Collect all waste solutions and residual solids in a clearly labeled, sealed, and chemically compatible container.[13] Do not mix boronic acid waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13] Arrange for professional disposal through your institution's certified hazardous waste program.[13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloro-3-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-3-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.